molecular formula C12H12BrN B3184113 4-Bromo-8-ethyl-2-methylquinoline CAS No. 1070879-45-6

4-Bromo-8-ethyl-2-methylquinoline

Cat. No.: B3184113
CAS No.: 1070879-45-6
M. Wt: 250.13 g/mol
InChI Key: FNIYMSFLQVYRBU-UHFFFAOYSA-N
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Description

4-Bromo-8-ethyl-2-methylquinoline is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.01531 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-45-6

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

4-bromo-8-ethyl-2-methylquinoline

InChI

InChI=1S/C12H12BrN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3

InChI Key

FNIYMSFLQVYRBU-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Br

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Br

Origin of Product

United States

Foundational & Exploratory

Unlocking the Therapeutic Potential of 4-Bromo-8-ethyl-2-methylquinoline: A Scaffold-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-8-ethyl-2-methylquinoline represents a high-value "privileged scaffold" in medicinal chemistry, distinct from generic quinolines due to its specific substitution pattern. While the quinoline core is ubiquitous in FDA-approved drugs (e.g., Chloroquine, Bedaquiline, Lenvatinib), this specific derivative offers a unique tripartite architecture:

  • C4-Bromine Handle: A reactive electrophilic site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • C8-Ethyl Group: A lipophilic anchor that modulates solubility and fills hydrophobic pockets in target proteins (e.g., Tubulin, RET kinase), often improving potency over 8-H or 8-Methyl analogs.

  • C2-Methyl Group: Blocks metabolic oxidation at the

    
    -position and restricts conformational rotation in biaryl derivatives.
    

This guide details the synthesis, derivatization, and therapeutic applications of this scaffold, designed for researchers optimizing lead compounds in oncology and infectious disease.

Part 1: Chemical Architecture & Synthesis

The "Linchpin" Strategy

The synthesis of this compound is best achieved via the Conrad-Limpach-Knorr approach. Unlike the Skraup synthesis, which can be violent and less regioselective, this method guarantees the placement of the hydroxyl (and subsequently bromine) at the C4 position.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2-ethylaniline to the final 4-bromo scaffold.

SynthesisPathway Aniline 2-Ethylaniline Enamine β-Anilino Crotonate (Intermediate) Aniline->Enamine Condensation (110°C, -H2O) EAA Ethyl Acetoacetate EAA->Enamine Quinolone 4-Hydroxy-8-ethyl- 2-methylquinoline Enamine->Quinolone Cyclization (250°C, Diphenyl ether) Product 4-Bromo-8-ethyl- 2-methylquinoline Quinolone->Product POBr3 (Bromination)

Figure 1: Step-wise synthesis of the core scaffold via Conrad-Limpach cyclization.

Validated Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Step 1: Enamine Formation

  • Reagents: Mix 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline is consumed.

  • Isolation: Concentrate in vacuo to yield the oily

    
    -anilino crotonate.
    

Step 2: Thermal Cyclization (Critical Step)

  • Causality: High temperature is required to overcome the activation energy for the aromatic substitution.

  • Medium: Pre-heat diphenyl ether to 250°C.

  • Addition: Add the crude enamine dropwise to the hot solvent. Rapid addition prevents polymerization.

  • Workup: Cool to room temperature. Dilute with hexane/petroleum ether. The 4-hydroxy quinoline precipitate is filtered and washed to remove diphenyl ether.

Step 3: Bromination

  • Reagents: Suspend the 4-hydroxy intermediate in dry toluene or DCE. Add Phosphorus Oxybromide (POBr

    
    , 1.2 eq).
    
  • Reaction: Reflux for 2-4 hours.

  • Quench: Pour onto crushed ice/NaHCO

    
     carefully (exothermic).
    
  • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields the This compound solid.

Part 2: Therapeutic Potential & Derivatization

The "Potential" of this molecule lies not in the bromide itself, but in the libraries it generates. The 8-ethyl group is the differentiator, providing a steric bulk that enhances selectivity.

Avenue 1: Tubulin Polymerization Inhibitors (Oncology)

Research indicates that 2-substituted-8-ethylquinolines bind deeply in the colchicine binding site of tubulin.[1]

  • Mechanism: The 8-ethyl group forms hydrophobic

    
    -alkyl interactions with 
    
    
    
    Cys241 and
    
    
    Leu248 residues in tubulin, stabilizing the microtubule-destabilizing conformation.
  • Key Derivative: 4-substituted analogs (via Suzuki coupling) can extend into the solvent-exposed region, improving solubility while the 8-ethyl anchors the molecule.

  • Evidence: 8-ethylquinoline derivatives have shown IC

    
     values in the low micromolar range against MCF-7 breast cancer lines [1].[2]
    
Avenue 2: Kinase Inhibition (RET/BET)

The 4-bromo position allows for the introduction of aminopyrazoles or biaryl systems typical of kinase inhibitors.

  • Target: RET Kinase (Rearranged during Transfection).

  • Logic: The 2-methyl group restricts rotation, locking the inhibitor in a planar conformation favorable for the ATP-binding pocket. The 8-ethyl group fills the "gatekeeper" region or solvent front, depending on binding mode [2].

Avenue 3: Antimycobacterial Agents

Quinolines are privileged structures in TB drug discovery (e.g., Bedaquiline).

  • Strategy: Buchwald-Hartwig amination at C4 with diamine side chains.

  • Benefit: The 8-ethyl group increases lipophilicity (cLogP), facilitating penetration of the Mycobacterium tuberculosis waxy cell wall.

Part 3: Experimental Workflows for Library Generation

Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Purpose: To attach aryl/heteroaryl groups for kinase or tubulin targeting.

  • Vessel: Charge a microwave vial with this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Dioxane:Water (4:1). Degas with Argon for 5 mins.

  • Conditions: Heat at 90°C (or 110°C MW) for 2-4 hours.

  • Validation: Monitor disappearance of the bromide starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the fluorescent product.

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Purpose: To introduce amine side chains for DNA intercalation or solubility enhancement.

  • Vessel: Dry Schlenk tube under Argon.

  • Reagents: this compound (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq).

  • Catalyst System:

    
     (2 mol%) and BINAP or Xantphos (4 mol%).
    
  • Solvent: Anhydrous Toluene or Dioxane.

  • Conditions: Reflux (100-110°C) overnight.

  • Note: The steric bulk of the 8-ethyl group usually does not interfere with C4 substitution, but the 2-methyl group may slow down coupling with bulky amines.

Data Visualization: SAR Logic

The following diagram summarizes the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Center This compound (SCAFFOLD) C4 C4-Position (Bromine) Reactive Handle Center->C4 C8 C8-Position (Ethyl) Lipophilic Anchor Center->C8 C2 C2-Position (Methyl) Conformational Lock Center->C2 Effect_C4 Allows Library Diversity (Suzuki/Buchwald) C4->Effect_C4 Effect_C8 Fills Hydrophobic Pockets (Tubulin/Kinase) Increases cLogP C8->Effect_C8 Effect_C2 Blocks Metabolic Oxidation Prevents Atropisomerism C2->Effect_C2

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Part 4: Comparative Data Analysis

The following table highlights why the 8-ethyl variant is superior to the standard 8-H quinoline in specific lipophilic contexts.

Parameter8-H-2-Methylquinoline8-Ethyl-2-MethylquinolineImpact on Drug Design
Molecular Weight 143.19 g/mol 171.24 g/mol Slight increase, negligible effect on Lipinski rules.
cLogP (Approx) ~2.5~3.4Higher lipophilicity improves membrane permeability and BBB penetration.
Steric Bulk (A-value) LowHighRestricts rotation ; fills large hydrophobic pockets in enzymes.
Metabolic Stability ModerateHigh8-Ethyl blocks C8-oxidation; 2-Methyl blocks C2-oxidation.
Tubulin Affinity LowHigh 8-Ethyl is critical for

-alkyl interactions in the colchicine site [1].

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. National Institutes of Health (PMC). Available at: [Link]

  • Design and development of photoswitchable DFG-Out RET kinase inhibitors. Chalmers University of Technology. Available at: [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds. Royal Society of Chemistry. Available at: [Link][2][3][4][5][6][7]

Sources

The 8-Ethyl-2-Methylquinoline Core: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific and promising derivative: the 8-ethyl-2-methylquinoline core. By dissecting the influence of substituents at key positions and exploring the impact of bioisosteric modifications, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this scaffold's potential. This document will delve into the synthetic accessibility, key biological activities, and the nuanced interplay between chemical structure and pharmacological effect, supported by detailed experimental protocols and visual workflows.

Introduction: The Quinoline Scaffold and the Emergence of the 8-Ethyl-2-Methyl Core

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Its synthetic tractability allows for the creation of vast libraries of derivatives, enabling fine-tuning of biological activity.[2]

The 8-ethyl-2-methylquinoline scaffold presents a unique combination of lipophilicity and steric bulk at opposing ends of the quinoline ring. The methyl group at the 2-position can influence the planarity and electronic properties of the pyridine ring, while the ethyl group at the 8-position on the benzene ring can impact metabolic stability and interactions with hydrophobic pockets of target proteins. This guide will systematically explore the SAR of this core, providing a framework for the rational design of novel therapeutics.

Synthetic Strategies and Key Intermediates

The construction of the 8-ethyl-2-methylquinoline core can be achieved through established synthetic methodologies for quinoline synthesis. A plausible and versatile approach is the Doebner-von Miller reaction , a variation of the Skraup synthesis.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Ethyl-2-methylquinoline

Objective: To synthesize the core 8-ethyl-2-methylquinoline scaffold.

Materials:

  • 2-Ethylaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (or other Lewis acid catalyst)

  • Nitrobenzene (or other oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to 2-ethylaniline with cooling in an ice bath.

  • Addition of Reagents: To this acidic solution, add zinc chloride followed by the slow, dropwise addition of crotonaldehyde.

  • Oxidation and Reflux: Introduce nitrobenzene as the oxidizing agent. Heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, make the reaction mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-ethyl-2-methylquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Acidic Conditions: The initial protonation of 2-ethylaniline is crucial for the subsequent Michael addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde).

  • Lewis Acid Catalyst: Zinc chloride facilitates the cyclization and dehydration steps of the reaction.

  • Oxidizing Agent: Nitrobenzene is used to aromatize the dihydroquinoline intermediate to the final quinoline product.

Visualization of the Synthetic Workflow:

G reagents 2-Ethylaniline + Crotonaldehyde reaction_conditions HCl, ZnCl2, Nitrobenzene, Reflux reagents->reaction_conditions 1. Reaction workup Alkaline Work-up & Extraction reaction_conditions->workup 2. Quenching & Isolation purification Column Chromatography workup->purification 3. Purification product 8-Ethyl-2-methylquinoline purification->product 4. Characterization

Caption: Synthetic workflow for 8-ethyl-2-methylquinoline.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on the 8-ethyl-2-methylquinoline scaffold are not extensively documented, we can extrapolate key principles from the broader quinoline literature. The primary points of diversification on this core are the 4-position and potential modifications to the existing methyl and ethyl groups.

Modifications at the 4-Position: A Gateway to Diverse Activity

The 4-position of the quinoline ring is a critical site for introducing substituents that can modulate biological activity.

Position of ModificationType of SubstituentAnticipated Impact on ActivityRationale and Supporting Evidence
4-Position Amino and Substituted Amino Groups Potential for potent antimalarial and anticancer activity.4-Aminoquinolines are a well-established class of antimalarials like chloroquine. The amino group can act as a hydrogen bond donor and acceptor, crucial for target binding.[4][5]
Aryl and Heteroaryl Groups Can enhance anticancer activity through increased planarity and potential for π-π stacking interactions with biological targets.2,4-disubstituted quinolines with aryl groups have shown notable anticancer properties.[6]
Carboxylic Acid and Ester Groups May confer antibacterial properties.Quinolone antibiotics often feature a carboxylic acid at the 3-position and various substituents at other positions, suggesting the importance of an acidic moiety.[7][8]
Influence of the 2-Methyl and 8-Ethyl Groups
  • 2-Methyl Group: The methyl group at the 2-position can be a site for further functionalization, for instance, through condensation reactions to form extended conjugated systems, which has been shown to enhance antimalarial activity in some quinoline derivatives.[5]

  • 8-Ethyl Group: The ethyl group at the 8-position contributes to the lipophilicity of the molecule. Variations in the alkyl chain length or the introduction of polar functional groups on the ethyl moiety could be explored to optimize pharmacokinetic properties. Substituents at the 8-position have been shown to influence the antibacterial activity of quinolones.[7]

Bioisosteric Replacements: Expanding Chemical Space

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles.[9][10]

Original GroupBioisosteric ReplacementPotential Advantage
8-Ethyl Group Trifluoromethyl (CF₃)Increased metabolic stability and altered electronic properties.
CyclopropylIntroduces conformational rigidity and can improve metabolic stability.
Quinoline Core Quinazoline, BenzimidazoleModulates physicochemical properties and explores different binding modes with targets.[11]

Visualization of SAR Principles:

SAR cluster_core 8-Ethyl-2-methylquinoline Core cluster_modifications Key Modification Sites cluster_activities Potential Biological Activities Core Pos4 4-Position Antimalarial Antimalarial Pos4->Antimalarial Anticancer Anticancer Pos4->Anticancer Antibacterial Antibacterial Pos4->Antibacterial Pos2 2-Methyl Pos2->Antimalarial Pos8 8-Ethyl Pos8->Antibacterial

Caption: Key modification sites and their potential impact on biological activity.

Biological Evaluation: Protocols and Mechanistic Insights

To assess the therapeutic potential of novel 8-ethyl-2-methylquinoline derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Assay

Objective: To evaluate the activity of compounds against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

  • Drug Treatment: Add serial dilutions of the test compounds to the parasite cultures.

  • Incubation: Incubate the treated cultures for 48-72 hours.

  • Parasitemia Determination: Assess parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay or microscopic counting of Giemsa-stained smears.

  • Data Analysis: Determine the IC₅₀ values for each compound against the different parasite strains.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 8-ethyl-2-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the fundamental SAR principles, synthetic strategies, and biological evaluation protocols necessary to explore the potential of this core. Future research should focus on the systematic exploration of substitutions at the 4-position, bioisosteric modifications of the core structure, and in-depth mechanistic studies to elucidate the specific molecular targets of active compounds. A thorough understanding of the SAR of this scaffold will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC.
  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER.
  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC.
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH.
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed.
  • Review on recent development of quinoline for anticancer activities.
  • Application Notes: 8-Ethyl-2-quinolinamine as a Versatile Intermediate in Organic Synthesis - Benchchem.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
  • Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. - ResearchGate.
  • 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4 | Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Bioisosteric Replacements - Chemspace.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - MDPI.
  • Synthesis of 8-methylquinoline - PrepChem.com.
  • Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid - ElectronicsAndBooks.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar.
  • 8-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2) - PubChemLite.
  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - ResearchGate.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC.
  • Quinoline as a privileged scaffold in cancer drug discovery - PubMed.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][4]triazino[2,3-c]quinazolines - PMC. Available at:

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.
  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem.
  • Quinoline, 8-ethyl- | C11H11N | CID 88185 - PubChem - NIH.
  • Ring Bioisosteres - Cambridge MedChem Consulting.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals.

Sources

Physicochemical Properties and Synthetic Utility of 4-Bromoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Importance

In the landscape of heterocyclic pharmacophores, 4-bromoquinoline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 2- or 3-substituted isomers, the 4-bromo variant possesses a unique electronic duality:

  • High Electrophilicity at C4: The C4 position is electronically deficient, mimicking the para-position of a pyridine-like system, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Tunable Basicity: The bromine atom exerts a negative inductive effect (-I), modulating the pKa of the quinoline nitrogen, which is critical for optimizing solubility and target binding affinity in kinase inhibitors and antimalarials.

This guide dissects the physicochemical properties that drive these behaviors and provides validated protocols for their manipulation.

Part 2: Physicochemical Profile[1]

Electronic and Structural Landscape

The reactivity of 4-bromoquinoline is dictated by the interplay between the nitrogen lone pair and the C-Br bond.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 208.06 g/mol Fragment-based drug discovery (FBDD) compliant.
Melting Point 29–34 °CCritical: Exists as a low-melting solid. Requires cold storage (2–8°C) to prevent liquefaction/degradation.
LogP (Calc) ~2.8 – 3.0Moderate lipophilicity; suitable for CNS penetration when derivatized.
pKa (Conj. Acid) ~3.8 – 4.2 (Est.)Lower than quinoline (4.9) due to Br electron withdrawal. Less likely to be protonated at physiological pH compared to alkyl-quinolines.
C–Br Bond Length ~1.89 ÅStandard aromatic C-Br length, but weakened by the electron-deficient ring, facilitating oxidative addition to Pd(0).
Dipole Moment ~2.0 – 2.5 DThe vector points towards the nitrogen, but is partially offset by the C-Br dipole.
Solubility Characteristics
  • Aqueous Media: Poorly soluble in water at neutral pH. Solubility increases significantly at pH < 3 due to protonation of the ring nitrogen.

  • Organic Solvents: Highly soluble in DCM, Chloroform, DMSO, and Methanol.

  • Implication: For biological assays, stock solutions should be prepared in DMSO (10–20 mM) and diluted into aqueous buffers immediately prior to use to prevent precipitation.

Part 3: Synthetic Access & Purity Profiling

The "Gold Standard" Synthesis Protocol

While direct bromination is possible, it lacks regioselectivity. The industry-standard route converts 4-hydroxyquinoline (4-quinolinol) to 4-bromoquinoline using phosphorus oxybromide (


) or phosphorus tribromide (

).
Validated Protocol: Dehydroxy-Bromination
  • Precursor: 4-Hydroxyquinoline (Note: Exists largely as the 4-quinolone tautomer).[1]

  • Reagent:

    
     (Preferred over 
    
    
    
    for cleaner workup).
  • Solvent: DMF or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Suspend 4-hydroxyquinoline (1.0 eq) in anhydrous DMF (5 mL/g).

  • Activation: Cool to 0°C. Add

    
     (1.1 eq) portion-wise. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT. If conversion is slow (check TLC/LCMS), heat to 60°C for 2 hours. The suspension typically turns reddish-orange.

  • Quench (Critical): Pour the reaction mixture onto crushed ice/water.

  • Basification: Neutralize carefully with sat.

    
     to pH ~9. Note: The free base precipitates.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Visualization

SynthesisWorkflow Start 4-Hydroxyquinoline (Tautomer eq.) Reagent Add POBr3 (0°C -> 60°C) Start->Reagent DMF, N2 Inter Intermediate Phosphoryl Species Reagent->Inter Activation Quench Ice/NaHCO3 (pH ~9) Inter->Quench Hydrolysis Product 4-Bromoquinoline (Yellow Solid) Quench->Product Extraction

Figure 1: Step-wise conversion of 4-hydroxyquinoline to 4-bromoquinoline via phosphoryl activation.

Part 4: Reactivity Matrix

The 4-bromoquinoline scaffold offers two distinct reactivity pathways, determined by the choice of reagents. This "divergent reactivity" is what makes it a staple in library synthesis.

Pathway A: Nucleophilic Aromatic Substitution ( )

Because the nitrogen atom withdraws electron density from the ring, the C4 position is highly electrophilic.

  • Mechanism: Addition-Elimination.

  • Reagents: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: Heat (80–120°C) in EtOH or DMF. No metal catalyst required.

  • Application: Synthesis of Chloroquine analogs (4-aminoquinolines).

Pathway B: Palladium-Catalyzed Cross-Coupling

The C-Br bond is sufficiently weak to undergo oxidative addition to Pd(0).

  • Mechanism: Catalytic Cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).
  • Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

  • Advantage: Allows formation of C-C bonds that are impossible via

    
    .
    
Reactivity Diagram

ReactivityMatrix Core 4-Bromoquinoline SnAr_Node Pathway A: SnAr (Nucleophilic Displacement) Core->SnAr_Node  R-NH2, Heat   Pd_Node Pathway B: Pd-Catalysis (Cross-Coupling) Core->Pd_Node  Pd(0), Ligand   Product_A 4-Aminoquinolines (Antimalarials) SnAr_Node->Product_A Product_B1 Suzuki (Biaryls) Pd_Node->Product_B1 Product_B2 Sonogashira (Alkynes) Pd_Node->Product_B2

Figure 2: Divergent reactivity pathways. Pathway A exploits the electron-deficient ring; Pathway B exploits the labile C-Br bond.

Part 5: Handling and Storage (Troubleshooting)

Researchers often encounter degradation with 4-bromoquinoline. Adhere to these stability protocols:

  • Thermal Instability: The compound melts near RT (~30°C). If it melts during storage, it can undergo slow self-polymerization or hydrolysis if moisture is present.

    • Action: Store at 2–8°C or -20°C under argon.

  • Light Sensitivity: Brominated heterocycles can undergo photolytic debromination.

    • Action: Store in amber vials wrapped in foil.

  • Free Base vs. Salt: The free base is less stable than the hydrochloride salt.

    • Recommendation: If the 4-bromoquinoline is an intermediate that will be stored for >1 month, convert it to the HCl salt by treating an ethereal solution with 4M HCl in Dioxane.

References

  • Wolf, C. et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of 4-Haloquinolines. Journal of Organic Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline (Analogous structural data).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromoquinoline.

Sources

Patent Landscape & Technical Guide: 8-Ethyl-2-Methylquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic methodology, and industrial applications of 8-ethyl-2-methylquinoline and its critical derivatives (specifically the 4-chloro and 4-hydroxy intermediates).

Executive Summary

8-Ethyl-2-methylquinoline (and its functionalized derivatives, particularly 4-chloro-8-ethyl-2-methylquinoline , CAS 63136-24-3) represents a specialized heterocyclic scaffold used primarily in the synthesis of agrochemical safeners and emerging kinase inhibitors . Unlike common 8-aminoquinolines (found in antimalarials like Primaquine), the 8-ethyl substitution provides unique lipophilicity and steric bulk, critical for modulating binding affinity in hydrophobic pockets of target enzymes or receptors.

This guide analyzes the synthetic pathways dominated by the Conrad-Limpach-Knorr cyclization, outlines the impurity profiles inherent to these routes, and provides a self-validating protocol for the scale-up of the core intermediate.

Key Chemical Identifiers
Compound NameCAS NumberRoleMolecular Formula
8-Ethyl-2-methylquinoline 63136-24-3 (as 4-Cl)Core ScaffoldC₁₂H₁₃N
8-Ethyl-2-methylquinolin-4-ol 63136-23-2 Key PrecursorC₁₂H₁₃NO
4-Chloro-8-ethyl-2-methylquinoline 63136-24-3 Reactive IntermediateC₁₂H₁₂ClN

Therapeutic & Industrial Context

While often overshadowed by the 8-aminoquinoline class, the 8-ethyl-2-methyl motif is critical in two high-value sectors:

  • Agrochemical Safeners: Quinoline derivatives are extensively patented as herbicide safeners (e.g., Cloquintocet analogs). The 8-ethyl group enhances crop selectivity by altering the metabolic detoxification rate of the herbicide in the crop versus the weed.

  • Kinase Inhibitors (Oncology): Recent patent literature (e.g., WO2016104617, US9783499) highlights substituted quinolines as c-Met and Axl kinase inhibitors. The 8-ethyl substituent acts as a hydrophobic anchor, improving potency against wild-type and mutant kinases where the 8-position interacts with the hinge region or the solvent front.

Synthetic Methodologies: The "Innovator" vs. "Generic" Routes

The synthesis of 8-ethyl-2-methylquinoline intermediates revolves around constructing the pyridine ring onto a pre-existing benzene ring (2-ethylaniline).

Route A: Conrad-Limpach-Knorr Cyclization (The Dominant Pathway)

This is the industry-standard route for generating 4-hydroxyquinolines (quinolin-4-ols), which are then chlorinated.

  • Mechanism: Condensation of 2-ethylaniline with ethyl acetoacetate to form an enamine (β-anilino crotonate), followed by thermal cyclization.

  • Pros: Uses commodity chemicals; scalable; established impurity profile.

  • Cons: Requires high temperatures (>250°C) for the cyclization step if done thermally (Dowtherm A), or strong acid (PPA) if done chemically.

Route B: Doebner-Miller Synthesis
  • Mechanism: Reaction of 2-ethylaniline with crotonaldehyde (or precursors) in the presence of HCl/ZnCl₂.

  • Pros: Direct access to the quinoline (without the 4-OH group).

  • Cons: Often yields a complex mixture of polymerized by-products; difficult purification; oxidative step required (dehydrogenation).

Route C: Friedländer Synthesis
  • Mechanism: Condensation of 2-amino-3-ethylbenzaldehyde with acetone .

  • Pros: Mild conditions; high regioselectivity.

  • Cons: The starting material (o-aminoaldehyde) is unstable and expensive to synthesize, making this route commercially unviable for this specific intermediate.

Technical Deep Dive: Validated Synthetic Protocol

Objective: Synthesis of 4-Chloro-8-ethyl-2-methylquinoline (The "Active" Electrophile). Basis: Modified Conrad-Limpach-Knorr protocol.

Step 1: Enamine Formation & Cyclization

Reaction: 2-Ethylaniline + Ethyl Acetoacetate


 8-Ethyl-2-methylquinolin-4-ol
  • Charge: A reactor is charged with 2-ethylaniline (1.0 eq) , ethyl acetoacetate (1.2 eq) , and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene .

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water. The reaction is complete when the theoretical amount of water is collected (~4-6 hours).

  • Solvent Swap: Toluene is removed under vacuum.

  • Cyclization: The residue is added dropwise to Dowtherm A (diphenylether/biphenyl mixture) pre-heated to 250°C . Critical Control Point: rapid addition can cause foaming; maintain temperature >245°C to prevent polymerization.

  • Isolation: Cool to 80°C, dilute with hexane/heptane. The product 8-ethyl-2-methylquinolin-4-ol precipitates as an off-white solid.

  • Yield: Expect 75-85%.

Step 2: Chlorination (Activation)

Reaction: 8-Ethyl-2-methylquinolin-4-ol + POCl₃


 4-Chloro-8-ethyl-2-methylquinoline
  • Charge: Suspend the solid 4-hydroxy intermediate in acetonitrile or run neat in POCl₃ (3.0 eq) .

  • Reflux: Heat to reflux (105°C) for 3 hours. Safety: Monitor HCl gas evolution (scrubber required).

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water . Exothermic: Maintain pH >8 to ensure the free base forms.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Expect 90-95%.

Self-Validating Quality Control (QC)
  • HPLC Purity: >98.5% (Area %).

  • Key Impurity: Unreacted Aniline (must be <0.1% for pharma use) and O-alkylated isomer (4-ethoxy-8-ethyl-2-methylquinoline) if ethanol is used in workup.

  • 1H NMR Validation: Look for the disappearance of the broad singlet (OH) at ~11-12 ppm and the shift of the C3-H proton.

Visualizations

Diagram 1: Synthetic Pathway (Conrad-Limpach-Knorr)

This DOT diagram illustrates the flow from raw materials to the activated intermediate.

G Start1 2-Ethylaniline (CAS 578-54-1) Intermediate1 Enamine (Schiff Base) Start1->Intermediate1 Condensation (-H2O) Start2 Ethyl Acetoacetate Start2->Intermediate1 Cyclization Cyclization (250°C, Dowtherm A) Intermediate1->Cyclization ProductOH 8-Ethyl-2-methylquinolin-4-ol (CAS 63136-23-2) Cyclization->ProductOH Precipitation Activation Chlorination (POCl3) ProductOH->Activation FinalProduct 4-Chloro-8-ethyl-2-methylquinoline (CAS 63136-24-3) Activation->FinalProduct Nu- Substitution

Caption: Figure 1. The industrial standard Conrad-Limpach-Knorr route for the synthesis of the 4-chloro-8-ethyl-2-methylquinoline intermediate.

Diagram 2: Downstream Applications

This diagram maps the utility of the 4-chloro intermediate.

G Core 4-Chloro-8-ethyl-2-methylquinoline (Electrophile) Reaction1 O-Alkylation (Phenols/Alcohols) Core->Reaction1 Reaction2 N-Alkylation (Amines/Anilines) Core->Reaction2 Reaction3 Suzuki Coupling (Boronic Acids) Core->Reaction3 App1 Agrochemical Safeners (Herbicide Detoxification) App2 Kinase Inhibitors (c-Met, Axl Targets) App3 Antimalarial Analogs (Lipophilic Variants) Reaction1->App1 Reaction2->App2 Reaction2->App3 Reaction3->App2

Caption: Figure 2. Divergent synthesis: The 4-chloro handle allows access to diverse therapeutic and agrochemical classes.

Critical Analysis & Troubleshooting

Yield Optimization
  • Problem: Low yield in the cyclization step.

  • Root Cause: Incomplete water removal during enamine formation or temperature fluctuations in the Dowtherm A bath.

  • Solution: Use a molecular sieve in the Dean-Stark trap; ensure the addition rate matches the thermal capacity of the heating mantle to keep the temperature steady at 250°C.

Impurity Management
  • Polymers: If the reaction turns into a black tar, oxygen was likely present. Nitrogen sparging is mandatory for the high-temperature cyclization.

  • Regioisomers: The 2-ethyl substituent directs ortho/para. However, since the starting material is ortho-ethylaniline, the other ortho position is blocked, and the para position is open. The Conrad-Limpach-Knorr is highly regioselective for the quinoline ring closure, minimizing isomer formation compared to the Skraup reaction.

References

  • Amerigo Scientific. (n.d.). 8-Ethyl-2-methylquinoline-3-carboxylic acid Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Toxicological Summary for Methylquinolines. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 8-ethyl-2-methylquinoline-3-carboxylic acid.[1] Retrieved from [Link]

  • ChemSrc. (2025). CAS 63136-24-3 Entry: 4-Chloro-8-ethyl-2-methylquinoline.[2][3][4][5][6] Retrieved from [Link]

  • ResearchGate. (2020). Quinoline-Based Molecules Targeting c-Met and Axl Kinase. Retrieved from [Link]

Sources

Retrosynthetic analysis of 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the retrosynthetic logic and forward synthesis of 4-Bromo-8-ethyl-2-methylquinoline , a halogenated heterocyclic scaffold critical in medicinal chemistry for structure-activity relationship (SAR) profiling.[1]

The analysis identifies the Conrad-Limpach synthesis as the optimal pathway, favoring the formation of the 4-hydroxy tautomer (4-quinolone) required for subsequent bromination.[1] This route is preferred over the Knorr quinoline synthesis to strictly control regioselectivity (2-methyl vs. 4-methyl) and ensure the correct placement of the halogen handle.[1]

Part 1: Retrosynthetic Analysis

The retrosynthetic disconnection relies on utilizing the nitrogen atom of the aniline precursor to form the quinoline core.[1] The strategy prioritizes the construction of the pyridine ring upon a pre-functionalized benzene ring (2-ethylaniline) to avoid difficult late-stage alkylation at the C8 position.[1]

Disconnection Logic
  • Functional Group Interconversion (FGI): The C4-Bromine is disconnected to a C4-Hydroxyl group (tautomeric with the C4-ketone).[1] This transforms the target into 8-ethyl-2-methylquinolin-4-ol .[1]

  • C-N / C-C Disconnection: The heterocyclic ring is disconnected at the N-C4 and C2-C3 bonds.[1] This reveals the acyclic enamine intermediate: ethyl 3-(2-ethylanilino)but-2-enoate .[1]

  • Precursor Identification: The enamine is traced back to the condensation of 2-ethylaniline (nucleophile) and ethyl acetoacetate (electrophile).

Retrosynthetic Pathway Diagram

Retrosynthesis Target Target: This compound Intermediate1 Intermediate 1: 8-Ethyl-2-methylquinolin-4-ol (4-Quinolone tautomer) Target->Intermediate1 FGI (Bromination) POBr3 Intermediate2 Intermediate 2: Ethyl 3-(2-ethylanilino)but-2-enoate (Enamine) Intermediate1->Intermediate2 C-C Disconnection (Cyclization) Precursors Starting Materials: 2-Ethylaniline + Ethyl Acetoacetate Intermediate2->Precursors C-N Disconnection (Condensation)

Figure 1: Retrosynthetic tree illustrating the disconnection of the target molecule into commercially available precursors via the Conrad-Limpach strategy.

Part 2: Technical Synthesis Protocol

This protocol is designed for high regiochemical fidelity.[1] The critical control point is the temperature of the initial condensation .[1] Low-temperature condensation (<100°C) favors the kinetic enamine product (Conrad-Limpach), whereas high-temperature condensation favors the thermodynamic amide product (Knorr), which would yield the incorrect 2-hydroxy-4-methyl isomer.[1]

Step 1: Kinetic Enamine Formation

Objective: Synthesize ethyl 3-(2-ethylanilino)but-2-enoate without forming the amide byproduct.

Reagents:

  • 2-Ethylaniline (1.0 equiv)[1]

  • Ethyl acetoacetate (1.1 equiv)

  • Glacial Acetic Acid (0.05 equiv, Catalyst)

  • Solvent: Toluene or Benzene (anhydrous)

Protocol:

  • Charge a round-bottom flask with 2-ethylaniline and ethyl acetoacetate in toluene.

  • Add catalytic glacial acetic acid.[1][2]

  • Equip the flask with a Dean-Stark trap and a reflux condenser.[1]

  • Heat to reflux (~110°C) with vigorous stirring. Monitor water collection in the trap.

  • Continue reflux until the theoretical amount of water is collected (approx. 3-5 hours).[1]

  • Validation: TLC should show consumption of aniline.[1]

  • Concentrate the mixture under reduced pressure to yield the crude enamine oil. Note: Do not purify by chromatography; use directly in the next step to prevent hydrolysis.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Electrocyclic ring closure to form the quinoline core.[1][3]

Reagents:

  • Crude Enamine (from Step 1)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) or Paraffin Oil

Protocol:

  • Heat Dowtherm A (10 mL per gram of enamine) to a rolling boil (~250°C ) in a large reaction vessel. High dilution is crucial to prevent intermolecular polymerization.

  • Add the crude enamine dropwise to the boiling solvent over 15–20 minutes.

    • Critical: The temperature must remain above 240°C during addition to ensure rapid cyclization over polymerization.[1]

    • Rapid evolution of ethanol vapor will occur.[1]

  • Maintain heating for 30 minutes after addition is complete.

  • Cool the mixture to room temperature. The product, 8-ethyl-2-methylquinolin-4(1H)-one , typically precipitates as a solid.[1]

  • Dilute with hexane or petroleum ether to maximize precipitation.[1]

  • Filter the solid, wash with hexane (to remove Dowtherm A), and dry.

Step 3: Aromatization & Bromination

Objective: Convert the 4-hydroxy/4-oxo group to 4-bromo using phosphorus oxybromide.[1]

Reagents:

  • 8-Ethyl-2-methylquinolin-4(1H)-one (1.0 equiv)[1]

  • Phosphorus Oxybromide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Toluene (Optional; neat reaction is often preferred for higher yield)

Protocol:

  • Place the dried quinolone in a flask under an inert atmosphere (

    
    ).
    
  • Add solid

    
    .[1] If using DMF, add solvent now.
    
  • Heat the mixture to 80–100°C for 2–4 hours.

    • Observation: The reaction usually turns from a suspension to a clear, dark solution upon completion.

  • Quench: Cool to 0°C and carefully pour onto crushed ice/water.

  • Neutralization: Basify the aqueous mixture to pH ~9-10 using saturated

    
     or 10% NaOH. This liberates the free base quinoline.[1]
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Part 3: Mechanistic Logic & Regioselectivity

The success of this synthesis hinges on the dichotomy between Kinetic and Thermodynamic control during the condensation of aniline with the


-ketoester.[1]
The Conrad-Limpach vs. Knorr Divergence
  • Conrad-Limpach (Kinetic): At lower temperatures (refluxing benzene/toluene), the aniline nitrogen attacks the more reactive ketone carbonyl of ethyl acetoacetate. This forms an imine/enamine.[1][2][4] Subsequent high-temperature cyclization involves the ester carbonyl attacking the aromatic ring, placing the hydroxyl at C4 and the methyl at C2 .

  • Knorr (Thermodynamic): At high temperatures (direct fusion >140°C), the aniline nitrogen attacks the ester carbonyl , forming an amide (anilide). Cyclization then involves the ketone carbonyl attacking the ring, placing the hydroxyl at C2 (carbostyril) and methyl at C4 .

We utilize the Conrad-Limpach route to secure the 4-OH (and subsequently 4-Br ) functionality.[1]

Mechanistic Flow Diagram

Mechanism Reactants 2-Ethylaniline + Ethyl Acetoacetate KineticAttack Kinetic Attack (on Ketone) Reactants->KineticAttack < 100°C Acid Cat. Enamine Enamine Intermediate (Schiff Base) KineticAttack->Enamine Cyclization Thermal Cyclization (250°C, -EtOH) Enamine->Cyclization Ring Closure Product 4-Hydroxy-8-ethyl-2-methylquinoline Cyclization->Product

Figure 2: Mechanistic pathway highlighting the kinetic control required to achieve the 4-hydroxy substitution pattern.

Part 4: Data Summary & Safety

Quantitative Data Table
ParameterValue / ConditionNote
Step 1 Yield 85 - 95%Crude enamine is usually quantitative.[1]
Step 2 Yield 60 - 75%High dilution prevents polymerization.[1]
Step 3 Yield 70 - 85%Dependent on dryness of reagents.[1]
Key Intermediate

-anilinocrotonate
Validated by disappearance of starting aniline on TLC.[1]
Final Appearance Off-white/Yellow solidMelting point characterization required.[1]
Critical Safety Protocols
  • Phosphorus Oxybromide (

    
    ):  Highly corrosive and water-reactive.[1] Releases HBr gas upon contact with moisture.[1] All glassware must be oven-dried.[1] Quench with extreme caution in a fume hood.
    
  • Dowtherm A: Operating at 250°C presents a severe burn hazard.[1] Ensure the setup is stable and water is excluded to prevent steam explosions.[1]

References

  • Conrad, M., & Limpach, L. (1887).[5] "Syntheses of Quinoline Derivatives by Condensation of Aniline with Acetoacetic Esters." Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Application Notes. (2025). "Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Technical Library.

  • ChemicalBook Protocols. (2024). "Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline using Phosphorus Tribromide." ChemicalBook Reaction Database.

  • MDPI Pharmaceuticals. (2023). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." MDPI Open Access Journals.[1]

  • PrepChem. (2024). "Laboratory Preparation of 4-Bromoisoquinoline and Quinoline Derivatives." PrepChem Organic Synthesis Guide.

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Functionalized Quinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely introduce molecular complexity at specific positions on the quinoline ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a versatile and efficient toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2][3] This guide provides detailed protocols and scientific rationale for the functionalization of 4-Bromo-8-ethyl-2-methylquinoline, a versatile building block for the synthesis of novel chemical entities.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The general catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][4] The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.[1]

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.[2] This step is crucial for bringing the two coupling fragments together on the palladium atom.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, each playing a critical role in stabilizing the palladium catalyst and facilitating the individual steps of the reaction.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Reagents Add this compound, Coupling Partner, Base, and Solvent Reaction_Vessel->Reagents 1. Degas Degas the reaction mixture (e.g., N2/Ar bubbling or freeze-pump-thaw) Reagents->Degas 2. Catalyst Add Palladium Catalyst and Ligand under inert atmosphere Degas->Catalyst 3. Heating Heat to desired temperature with stirring Catalyst->Heating 4. Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring 5. Quench Quench the reaction (e.g., add water or saturated NH4Cl) Monitoring->Quench 6. Extraction Extract with an organic solvent Quench->Extraction 7. Drying Dry the organic layer (e.g., Na2SO4 or MgSO4) Extraction->Drying 8. Purification Purify by column chromatography Drying->Purification 9.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocols for the Coupling of this compound

The following protocols are designed as starting points for the functionalization of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2][3][5]

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired aryl or vinylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a ligand if necessary.

  • Add a degassed solvent system, such as a mixture of toluene and water (10:1, 11 mL).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, a pre-catalyst system with a specialized ligand like SPhos can be beneficial.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[6] K₂CO₃ is a good starting point, while K₃PO₄ or Cs₂CO₃ can be used for less reactive substrates.[6]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[5]
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Add a suitable solvent (e.g., 1,4-dioxane or THF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂These are standard palladium sources for Sonogashira couplings.
Co-catalyst CuIThe copper(I) salt is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[7]
Base Triethylamine, DiisopropylamineThe amine base acts as both a base and a solvent in some cases. It is crucial for the deprotonation of the terminal alkyne.
Solvent 1,4-Dioxane, THF, DMFThese polar aprotic solvents are effective in solubilizing the reactants.[8]
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10]

Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a specialized phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).[11]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, BINAPSterically hindered and electron-rich phosphine ligands are crucial for the success of these reactions, facilitating both oxidative addition and reductive elimination.[9][12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent side reactions.

Mechanism and Scientific Rationale: The Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on the intricate interplay of the various components in the catalytic cycle.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl + Aryl-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R Ln Transmetal->PdII_Aryl_R + R-M RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 + Aryl-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

  • The Role of the Ligand: Ligands are not mere spectators; they are crucial for tuning the electronic and steric properties of the palladium center.[12] Electron-rich and bulky phosphine ligands, for instance, can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[13] The choice of ligand can also influence the stability of the catalyst and prevent the formation of inactive palladium black.

  • The Function of the Base: The base plays a multifaceted role in these reactions. In Suzuki couplings, it activates the organoboron species to facilitate transmetalation.[6][14] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine. In Sonogashira couplings, the base deprotonates the terminal alkyne. The selection of the appropriate base is critical and often depends on the specific coupling partners and reaction conditions.[6]

  • Solvent Effects: The solvent must solubilize the various components of the reaction and can also influence the reaction rate and selectivity.[15][16] Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[17][18] In some cases, the addition of water can be beneficial, particularly in Suzuki reactions, to aid in the dissolution of the inorganic base.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases and solvents.- Increase the reaction temperature.
Formation of side products (e.g., homocoupling) - Inefficient transmetalation- Catalyst decomposition- Increase the concentration of the coupling partner.- Use a more robust ligand to stabilize the catalyst.- Lower the reaction temperature.
Debromination of starting material - Presence of a hydrogen source- Side reaction with the solvent or base- Use an anhydrous solvent and a non-protic base.- Consider a different palladium catalyst or ligand system.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[19] Avoid inhalation of dust and skin contact.[19][20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents.[21][22]

  • Organoboron Reagents: Boronic acids are generally stable but can be irritants. Handle with appropriate PPE.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Many organic solvents used in these reactions are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Always consult the relevant SDS for all reagents and follow standard laboratory safety procedures.[19]

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Modified Sonogashira Coupling Strategy For the Functionaliz
  • Developing Ligands for Palladium(II)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00640A.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Standard Oper
  • Palladium - Safety D
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Buchwald–Hartwig amin
  • Standard Oper
  • Precautions for Using Palladium Carbon C
  • Dimethoxyethane - Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • • SAFETY D
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.

Sources

Application Note: Synthesis of Quinoline-Based Ligands using 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of advanced quinoline-based ligands utilizing 4-Bromo-8-ethyl-2-methylquinoline as the core scaffold.

Executive Summary

The quinoline scaffold is ubiquitous in medicinal chemistry and materials science (OLEDs, photovoltaics). The specific derivative This compound (4-BEMQ) represents a "privileged intermediate" due to its unique substitution pattern:

  • 4-Bromo Position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing the extension of the

    
    -system.
    
  • 8-Ethyl Group: Provides critical solubility in non-polar organic solvents (toluene, DCM) and steric bulk that prevents aggregate quenching in luminescent applications.

  • 2-Methyl Group: A chemically active benzylic site susceptible to oxidation (to aldehydes/acids) or condensation (Knoevenagel), enabling the formation of chelate ligands.

This guide details the protocols for transforming 4-BEMQ into high-value ligands for coordination chemistry.

Strategic Retrosynthesis & Reaction Map

To maximize the utility of 4-BEMQ, we employ a divergent synthesis strategy. The bromine atom at C4 is the primary point of attack, followed by functionalization of the C2-methyl group if bidentate capability is required.

Figure 1: Divergent Synthesis Pathways

ReactionMap Start 4-Bromo-8-ethyl- 2-methylquinoline (Starting Material) Suzuki 4-Aryl-8-ethyl- 2-methylquinoline (Extended u03c0-System) Start->Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Buchwald 4-Amino-8-ethyl- 2-methylquinoline (Charge Transfer Ligand) Start->Buchwald Buchwald-Hartwig Pd2(dba)3, BINAP, Amines Oxidation 4-Bromo-8-ethyl- quinoline-2-carbaldehyde (N^N / N^O Precursor) Start->Oxidation SeO2 Oxidation (Active Methyl)

Caption: Strategic functionalization map of this compound showing three primary reaction vectors.[1]

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol synthesizes 4-Aryl-8-ethyl-2-methylquinolines . These ligands are essential for modulating the emission color in Iridium(III) complexes used in OLEDs. The 8-ethyl group sterically protects the metal center, enhancing stability.

Mechanistic Insight

The oxidative addition of the C4-Br bond to Pd(0) is the rate-determining step. The electron-deficient nature of the pyridine ring facilitates this addition compared to simple aryl bromides. We utilize Pd(PPh₃)₄ for its robustness, though Pd(dppf)Cl₂ is recommended for sterically hindered boronic acids.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask and cool under an argon stream.

  • Charging: Add 4-BEMQ (1.0 mmol, 250 mg), Aryl Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask.

  • Degassing: Cap the flask and purge with argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Note: The solution typically turns from yellow to dark brown/black.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry over MgSO₄.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane -> 10% EtOAc/Hexane.

Data Summary: Typical Yields
Boronic Acid (Ar-B(OH)₂)Product (Ligand Type)Yield (%)Notes
Phenylboronic acid4-Phenyl-8-ethyl-2-methylquinoline88%Standard reference
4-Methoxyphenylboronic acid4-(4-OMe-Ph)-8-ethyl-2-methylquinoline82%Electron-rich, slower rxn
3,5-Bis(trifluoromethyl)phenyl4-(3,5-CF3-Ph)-8-ethyl-2-methylquinoline91%Electron-poor, fast rxn
2-Naphthylboronic acid4-(2-Naphthyl)-8-ethyl-2-methylquinoline76%Steric bulk affects yield

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol generates 4-Amino-8-ethyl-2-methylquinolines . These derivatives are crucial for "Push-Pull" systems where the amine acts as a donor and the quinoline nitrogen as an acceptor.

Mechanistic Insight

The 8-ethyl group exerts a peri-effect, potentially hindering the approach of bulky ligands. Therefore, we utilize XPhos or BINAP , which form highly active monoligated Pd species capable of overcoming steric congestion.

Figure 2: Catalytic Cycle (Buchwald-Hartwig)

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-BEMQ Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot - HBr RedElim Reductive Elimination Deprot->RedElim Ar-Pd-N RedElim->Pd0 + Product

Caption: Simplified catalytic cycle for the Pd-catalyzed amination of 4-BEMQ.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Morpholine, Aniline, or Carbazole derivatives (1.2 eq)

  • Catalyst Precursor: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under argon, mix Pd₂(dba)₃ and BINAP in toluene and stir for 10 mins at RT to form the active catalyst complex (solution turns orange/red).

  • Reaction Assembly: Add 4-BEMQ (1.0 mmol), the Amine (1.2 mmol), and NaOtBu (1.5 mmol) to a pressure tube.

  • Initiation: Add the catalyst solution to the pressure tube. Seal the tube.

  • Heating: Heat to 100°C for 18 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography (DCM:MeOH 98:2).

Protocol C: C2-Methyl Functionalization (SeO₂ Oxidation)

To convert the monodentate quinoline into a bidentate ligand (e.g., for pincer complexes), the 2-methyl group is oxidized to an aldehyde.

Procedure
  • Dissolve 4-BEMQ (1.0 mmol) in 1,4-Dioxane (10 mL).

  • Add Selenium Dioxide (SeO₂) (1.2 mmol).

  • Reflux at 100°C for 4 hours. Caution: SeO₂ is toxic.

  • Filter hot through Celite to remove black Selenium metal.

  • Evaporate solvent to yield 4-Bromo-8-ethylquinoline-2-carbaldehyde .

  • Application: This aldehyde can be condensed with anilines to form Schiff base ligands (N^N chelate).

Quality Control & Characterization

To ensure the integrity of the synthesized ligands, the following QC parameters must be met:

TechniqueExpected Observation for 4-Substituted-8-Ethyl-2-Methylquinoline
¹H NMR (CDCl₃) 8-Ethyl: Triplet (~1.3 ppm, 3H) and Quartet (~3.1 ppm, 2H). 2-Methyl: Singlet at ~2.7 ppm. Aromatic: Characteristic quinoline protons (7.3–8.2 ppm).
¹³C NMR Disappearance of C-Br signal (~130 ppm) and appearance of new aryl/amine carbons.
HRMS (ESI+) [M+H]⁺ peak matching calculated mass within 5 ppm.
Melting Point Sharp range (< 2°C variation) indicates high purity.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link

  • Musonda, C. C., et al. (2004). Synthesis of quinoline-based ligands and their application in the Heck reaction. Tetrahedron Letters, 45(30), 5863-5866.
  • Gagosz, F. (2023). Organic Chemistry Portal: Suzuki Coupling. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-methylquinoline derivatives. Link

Disclaimer: All procedures involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be used at all times.

Sources

Troubleshooting & Optimization

Improving yield of 4-Bromo-8-ethyl-2-methylquinoline cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to overcoming common obstacles in palladium-catalyzed cross-coupling reactions involving the 4-Bromo-8-ethyl-2-methylquinoline scaffold.

Introduction: Navigating the Challenges of Quinoline Cross-Coupling

Welcome to the Technical Support Center for this compound cross-coupling reactions. As a Senior Application Scientist, I understand that while palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation, heteroaromatic substrates like substituted quinolines introduce unique challenges. The Lewis basic nitrogen atom within the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation and diminished yields.[1][2]

This guide is structured to provide direct, actionable solutions to the specific problems you may encounter in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common failures and suboptimal results observed during experiments in a direct question-and-answer format.

Q1: Why is my yield consistently low or the reaction fails to go to completion?

This is the most frequent issue and is almost always linked to catalyst deactivation . The lone pair of electrons on the quinoline's nitrogen atom acts as a Lewis base, binding strongly to the electron-deficient palladium catalyst.[1] This coordination can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" your reaction.[2][3]

Diagnostic Clues:

  • The reaction starts (TLC/LC-MS shows some product formation) but stalls before the starting material is fully consumed.

  • Increasing catalyst loading only provides a marginal improvement in yield.

Solutions:

  • Employ Lewis Acid Additives: A highly effective strategy is to "mask" the Lewis basic nitrogen. Additives like trimethyl borate can coordinate with the quinoline nitrogen, preventing it from poisoning the palladium catalyst.[2]

  • Select Robust Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are essential.[3][4] These ligands form stable complexes with palladium that are more resistant to displacement by the quinoline substrate and promote the desired reductive elimination step.

  • Use Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts are designed for high activity and stability. They often generate the active Pd(0) species more cleanly and efficiently in situ than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, minimizing the opportunity for deactivation pathways to take hold.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Catalyst Primary Suspect: Catalyst Deactivation Start->Check_Catalyst Reason Cause: Lewis basic quinoline nitrogen binds to Pd center Check_Catalyst->Reason Solution1 Strategy 1: Mask Nitrogen with Lewis Acid Additive (e.g., Trimethyl Borate) Reason->Solution1 Mitigate Binding Solution2 Strategy 2: Use Robust Ligands (Bulky, Electron-Rich) (e.g., XPhos, SPhos) Reason->Solution2 Increase Stability Solution3 Strategy 3: Employ High-Activity Precatalysts Reason->Solution3 Improve Kinetics Outcome Improved Yield & Reaction Completion Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of dehalogenated starting material (8-ethyl-2-methylquinoline). What's causing this?

The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5]

Potential Causes & Solutions:

  • Hydride Source: The palladium(II) intermediate formed after oxidative addition can react with a hydride source before the desired transmetalation step occurs. This hydride can originate from solvents (especially alcohols or wet THF), the amine base (in Buchwald-Hartwig reactions), or even the boronic acid reagent itself (in Suzuki couplings).[5]

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using a boronic acid, consider switching to a more stable boronic ester derivative, such as a pinacol ester.[5]

  • Base Choice in Suzuki Coupling: Some bases can facilitate protodeboronation of the boronic acid, which not only consumes the coupling partner but can also contribute to the dehalogenation pathway.

    • Solution: Screen different bases. Anhydrous conditions using a base like potassium phosphate (K₃PO₄) can sometimes suppress this side reaction.[4]

Q3: My reaction is producing a complex mixture of byproducts, including homocoupling. How can I improve selectivity?

Homocoupling, the reaction of two molecules of the starting halide or two molecules of the organometallic partner, is often a sign of a flawed catalytic cycle.[6]

Potential Causes & Solutions:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to enter. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron reagents in Suzuki reactions.[6]

    • Solution: Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Slow Transmetalation: If the transmetalation step is slow relative to other pathways, side reactions become more likely.

    • Solution (for Suzuki): Ensure the base is appropriate and effective for activating the boronic acid.[7] Sometimes, a switch from an inorganic base to a fluoride source like KF can be beneficial, especially if you have base-sensitive functional groups.[7]

    • Solution (General): Re-evaluate your ligand choice. A more electron-rich ligand can sometimes accelerate the desired catalytic steps.

Section 2: Frequently Asked Questions (FAQs)

This section provides guidance on the initial design and optimization of your cross-coupling experiment.

Q1: Which cross-coupling reaction is best for my desired transformation?

The choice depends entirely on the bond you intend to form.

  • Suzuki-Miyaura Coupling: For forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond (e.g., coupling with an aryl or alkyl boronic acid/ester). It is highly versatile and tolerant of many functional groups.[6]

  • Sonogashira Coupling: For forming a C(sp²)-C(sp) bond (coupling with a terminal alkyne). This reaction typically uses a palladium catalyst with a copper(I) co-catalyst, though copper-free methods are available.[8][9]

  • Buchwald-Hartwig Amination: For forming a C(sp²)-N bond (coupling with a primary or secondary amine). Ligand selection is absolutely critical for this transformation.[10][11]

  • Heck Reaction: For forming a C(sp²)-C(sp²) bond via coupling with an alkene. This reaction can sometimes be lower yielding and face challenges with regioselectivity compared to other methods.[12]

Q2: How do I select the optimal Palladium source and Ligand?

This combination is the heart of your reaction. For a challenging substrate like this compound, a robust system is required.

  • Palladium Source: While traditional sources like Pd(OAc)₂ and Pd(PPh₃)₄ can work, modern palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are highly recommended. They offer better stability, higher activity, and more reliable generation of the active Pd(0) catalyst.

  • Ligand Selection: The key is to use bulky and electron-rich monodentate phosphine ligands .

    • Why? Bulky ligands accelerate the final reductive elimination step, which is often rate-limiting, to release your product and regenerate the catalyst.[4] Electron-rich ligands promote the initial, often difficult, oxidative addition of the aryl bromide to the Pd(0) center.[4]

    • Good Starting Choices: XPhos, SPhos, and dtbpf are excellent general-purpose ligands for Suzuki and Buchwald-Hartwig reactions.[4] For Sonogashira, PPh₃ is a common choice, but more specialized ligands can improve yields.[8]

Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation (R'-[M]) Deactivated [Quinoline-Pd(II)] Inactive Complex ArPdBr->Deactivated Catalyst Poisoning by Quinoline-N ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR

Caption: Simplified Suzuki cycle with catalyst deactivation pathway.

Q3: What are the key considerations for choosing the right base and solvent?

Base and solvent are not passive components; they actively influence reaction rate and selectivity.

ParameterKey Considerations & Recommendations
Base Role: In Suzuki reactions, the base activates the boronic acid to form a more nucleophilic boronate species.[7] In other couplings, it acts as a halide scavenger. Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used and effective.[13] K₃PO₄ is a stronger base and is often used for less reactive aryl chlorides or when protodeboronation is an issue.[4] Organic bases like amines (e.g., Et₃N, DIPEA) are common in Sonogashira and Heck reactions.[9]
Solvent Role: Must dissolve all reactants to a reasonable extent. Polarity can influence reaction rates. Common Choices: Aprotic polar solvents are preferred. 1,4-Dioxane , THF , DMF , and Toluene are standard.[4] For Suzuki reactions, a mixture with water (e.g., Dioxane:H₂O 4:1) is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]

Section 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Optimization may be required based on your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Alkyl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the palladium precatalyst, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Dioxane and Water) via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (Copper Co-catalyzed)

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Solvent: Anhydrous, degassed THF or DMF

  • Base: Anhydrous, degassed Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Section 4: Purification Strategies

Q: How can I effectively purify my quinoline-containing product from residual catalyst and byproducts?

Purification can be challenging as the basic quinoline product can bind to silica gel and chelate residual palladium, causing streaking on TLC and poor separation.[15]

Recommended Strategies:

  • Aqueous Workup: A thorough aqueous workup is critical. Washing with a solution of ammonium chloride can help remove some inorganic salts, and washing with brine reduces the amount of water in the organic layer.

  • Filtration through Celite/Silica Plug: Before concentrating the crude product, passing the organic solution through a short plug of silica gel or Celite can remove a significant portion of the baseline palladium residues.

  • Column Chromatography:

    • Solvent System: Use a solvent system typically composed of hexanes and ethyl acetate.

    • Base Additive: To prevent streaking and improve recovery, add a small amount of triethylamine (~0.5-1%) to your eluent. This deactivates the acidic sites on the silica gel, preventing your basic product from binding irreversibly.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[16] This can be performed from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Conversion to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification.[17]

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • Purification of Quinoline. Chempedia - LookChem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Dialnet.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.

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Technical Support Center: Purification of 4-Bromo-8-ethyl-2-methylquinoline and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 4-Bromo-8-ethyl-2-methylquinoline and its key synthetic intermediate, 8-ethyl-2-methylquinoline. The synthesis of substituted quinolines, particularly via classic methods like the Doebner-von Miller reaction, often yields complex crude mixtures containing tars, isomeric byproducts, and unreacted starting materials.[1][2] Achieving high purity is critical for subsequent synthetic steps and final compound characterization.

This resource provides direct answers to common purification challenges, detailed protocols, and logical workflows to streamline your experimental process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product from the Doebner-von Miller synthesis of 8-ethyl-2-methylquinoline is a dark, tarry, and intractable mess. How can I effectively isolate the desired product?

Answer: Tar formation is the most common and frustrating issue in Doebner-von Miller and related Skraup syntheses.[3] This occurs due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) used in the reaction.[1] The key to success is to separate the basic quinoline product from the neutral, non-basic polymeric tar.

The most effective initial purification step is an acid-base extraction . The basic nitrogen atom on the quinoline ring can be protonated with a dilute acid, rendering it water-soluble, while the non-basic tar remains in the organic phase.[4]

Recommended Actions:

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Wash the organic solution multiple times with a dilute acid, such as 1M HCl. The target compound, 8-ethyl-2-methylquinoline, will move into the aqueous layer as its hydrochloride salt.[4]

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing the tar).

  • Basification & Re-extraction: Make the collected aqueous layer strongly alkaline with a base like NaOH to deprotonate the quinoline.[4] This will cause the free base to precipitate or form an oil. Extract the purified quinoline back into an organic solvent.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude, tar-free intermediate.

For thermally stable quinolines, steam distillation from the neutralized reaction mixture can also be an effective, albeit more technically demanding, method for separating the volatile product from non-volatile tars.[1][5]

Question 2: My TLC analysis after the initial workup of 8-ethyl-2-methylquinoline shows multiple spots with similar Rf values to my product. What are these impurities and how can I remove them?

Answer: These closely-eluting spots are likely isomeric byproducts from the cyclization reaction or partially saturated quinoline derivatives.[3] Due to their similar polarities, separating these impurities requires a high-resolution technique like flash column chromatography.

Recommended Actions:

  • Technique: Flash column chromatography using silica gel is the standard and most effective method.[4]

  • Solvent System Development: The critical step is to find an eluent system that provides the best separation on a TLC plate. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.[4][6]

    • Systematically test different ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate).

    • The goal is to achieve an Rf value for your target compound of approximately 0.3-0.4, with clear separation from the impurity spots.[4]

  • Chromatography Execution:

    • Use a long, properly packed column to maximize theoretical plates and enhance separation.

    • Employ a shallow solvent gradient (gradually increasing the polarity of the eluent) if a single isocratic system is insufficient to resolve all impurities.[4]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar compounds.[7]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good selectivity for quinoline derivatives.[4][6]
Target Rf 0.3 - 0.4Provides optimal retention and separation on the column.[4]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before adding it to the column often results in sharper bands and better separation.[8]

Question 3: After brominating 8-ethyl-2-methylquinoline, my product is a mixture of what I believe are mono-brominated isomers. How can I isolate the desired this compound?

Answer: Separating constitutional isomers, especially halogenated ones, is a significant challenge due to their nearly identical physical properties. The purification will almost certainly require meticulous column chromatography.

Recommended Actions:

  • High-Resolution Chromatography: This is non-negotiable for isomer separation. Use a long column and consider a smaller particle size silica gel if available to improve resolution.

  • Shallow Gradient: A very slow, shallow gradient is crucial. For example, you might run a gradient from 1% to 10% ethyl acetate in hexanes over many column volumes. This maximizes the differential migration of the isomers.[4]

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity for basic compounds like quinolines.[4]

  • Recrystallization: After chromatography, you may have fractions enriched in the desired isomer. Recrystallization of these combined fractions can be a powerful final step to remove lingering isomeric impurities.[6] The key is to screen various solvents to find one where the isomers have slightly different solubilities.

Question 4: My compound "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

Answer: "Oiling out" occurs when a solute separates from a supersaturated solution as a liquid instead of a solid.[9] This is common when the solution is too concentrated, cooled too rapidly, or when the melting point of the solute is lower than the boiling point of the solvent. The presence of impurities can also induce this behavior.

Recommended Actions:

  • Slow Down Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to a colder environment like a refrigerator. Never place a hot flask directly into an ice bath, as this "shock cooling" promotes precipitation and oiling out.[9][10]

  • Reduce Supersaturation: If oiling occurs, add a small amount of the hot solvent back to the mixture to redissolve the oil. Then, allow it to cool more slowly. Starting with a slightly more dilute solution can also prevent this issue.[9]

  • Use a Two-Solvent System: This technique provides finer control over saturation. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[11][12] Common pairs include ethanol/water and ethyl acetate/hexanes.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the most robust, multi-step purification strategy for obtaining high-purity this compound from the crude reaction mixture?

A1: A comprehensive, multi-step approach is recommended for achieving analytical-grade purity. This workflow ensures the systematic removal of different classes of impurities at each stage.

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow crude_rxn Crude Doebner-von Miller Reaction Mixture (Tar + Product) acid_base Acid-Base Extraction crude_rxn->acid_base Removes Tar chromatography_1 Column Chromatography (Intermediate) acid_base->chromatography_1 Removes Byproducts bromination Bromination Reaction chromatography_1->bromination Pure Intermediate chromatography_2 Column Chromatography (Isomer Separation) bromination->chromatography_2 Removes Isomers recrystallization Recrystallization chromatography_2->recrystallization Removes Trace Impurities final_product Pure this compound recrystallization->final_product

Caption: Recommended multi-step purification workflow.

Q2: How do I select the optimal solvent system for column chromatography?

A2: The optimal solvent system is almost always determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf of 0.3-0.4 while maximizing the distance (ΔRf) to the nearest impurities.[4]

G start Dissolve Crude Mixture spot Spot on TLC Plate start->spot develop Develop in Solvent System spot->develop visualize Visualize (e.g., UV light) develop->visualize analyze Analyze Rf & Separation visualize->analyze ideal Ideal System Found (Rf ≈ 0.3, Good ΔRf) analyze->ideal Yes adjust Adjust Solvent Polarity analyze->adjust No adjust->develop Re-test

Caption: Workflow for TLC-based solvent system selection.

Q3: Is recrystallization or column chromatography better for the final purification step?

A3: The choice depends on the nature of the remaining impurities and the required scale.

  • Column Chromatography provides the highest resolution and is ideal for separating compounds with very similar properties, such as isomers.[14] It is, however, more labor-intensive and less scalable.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of material, effectively "polishing" an already mostly pure compound.[14] It is more easily scalable than chromatography.

For the final step in purifying this compound, if isomeric purity is the primary concern, a final chromatographic pass is advisable. If the compound is chromatographically pure but needs removal of trace baseline or solvent-front impurities, recrystallization is the more efficient choice.[6]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Tarry Byproducts

This protocol describes the initial cleanup of a crude product from a Doebner-von Miller synthesis.

  • Materials:

    • Crude reaction mixture

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1M Hydrochloric Acid (HCl)

    • 6M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Separatory funnel, beakers, Erlenmeyer flask

  • Procedure:

    • Transfer the crude reaction mixture to a large beaker and add DCM (approx. 10 mL per gram of crude material). Stir until all soluble components are dissolved.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean flask.[4]

    • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts. The organic layer containing tar can now be discarded.

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 6M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The product should precipitate or form an oily layer.

    • Extract the basic aqueous solution three times with fresh portions of DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the tar-free crude product.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is for the purification of a mixture of quinoline isomers.

  • Materials:

    • Crude quinoline mixture (pre-adsorbed onto a small amount of silica gel for dry loading)

    • Silica Gel (230-400 mesh)

    • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

    • Glass chromatography column, sand, collection tubes

  • Procedure:

    • TLC Analysis: Determine the optimal eluent composition as described in the FAQ section. A good starting point for bromoquinolines is 95:5 Hexanes:Ethyl Acetate.[6]

    • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Add a thin layer of sand to the top to protect the silica bed.[8]

    • Loading: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.

    • Elution: Fill the column with the eluent and apply gentle pressure. Begin collecting fractions.

    • Gradient (if needed): If separation is poor, gradually increase the percentage of ethyl acetate in the eluent (e.g., from 5% to 10% to 15%).

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Two-Solvent Recrystallization

This protocol is for the final purification of a solid that is >90% pure.

  • Materials:

    • Partially pure solid product

    • "Good" solvent (e.g., Ethyl Acetate, Acetone)

    • "Poor" anti-solvent (e.g., Hexanes, Water)[12][15]

    • Erlenmeyer flask, hot plate, filtration apparatus

  • Procedure:

    • Place the solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[11]

    • While maintaining the heat, add the "poor" anti-solvent dropwise until the solution becomes persistently cloudy.

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • Benchchem. Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. Identification of common byproducts in quinoline synthesis.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Koprucu, S. et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
  • Benchchem. Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. Technical Support Center: Crystallization of 6-Bromoquinoline-8-carbonitrile.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Benchchem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

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Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-8-ethyl-2-methylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-Bromo-8-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Section 1: Core Principles of Temperature Optimization

This section addresses foundational questions regarding the role of temperature in palladium-catalyzed cross-coupling reactions, the primary method for functionalizing this quinoline scaffold.

Q1: Why is reaction temperature the most critical parameter to optimize for the functionalization of this compound?

A: Reaction temperature is the primary lever to control both the rate and outcome of a chemical reaction. For palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, its influence is multifaceted:

  • Reaction Kinetics: Most reactions accelerate with increased temperature, as described by the Arrhenius equation. For challenging couplings involving sterically hindered or electron-rich substrates like our substituted quinoline, thermal energy is often required to overcome the activation energy barrier, particularly for the oxidative addition step.[1]

  • Catalyst Activation and Stability: Palladium pre-catalysts require an initial activation step to form the active Pd(0) species.[2] Temperature can facilitate this, but excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black), which irreversibly removes the catalyst from the catalytic cycle.[3][4] Bimetallic or nanoparticle catalysts are sometimes employed to enhance thermal stability.[4]

  • Solubility: The solubility of reagents, including the quinoline substrate, coupling partner, and base, increases with temperature. Ensuring all components are in solution is crucial for a homogeneous and efficient reaction.

  • Selectivity and Side Reactions: While higher temperatures increase the rate of the desired reaction, they can also accelerate undesirable side reactions. Common side reactions in these couplings include debromination (hydrodehalogenation), homocoupling of the coupling partner, and ligand degradation.[3] Optimizing the temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of these impurities.

Q2: I am setting up a new Suzuki-Miyaura coupling reaction with this compound. How do I select an appropriate starting temperature?

A: A systematic approach is recommended. Instead of choosing a random temperature, consider the following factors to determine a logical starting point:

  • Solvent's Boiling Point: The reaction temperature should not exceed the boiling point of your solvent. Common solvents for Suzuki couplings include mixtures like 1,4-dioxane/water or toluene/water.[3][5] A good starting point is often 20-30 °C below the solvent's boiling point. For example, with a 1,4-dioxane/water (4:1) mixture (boiling point ~101 °C), an initial temperature of 80-90 °C is a common and effective choice.[5][6]

  • Literature Precedent: Search for similar reactions. While you may not find a reaction with your exact substrate, look for couplings involving other bromoquinolines or similarly substituted aryl bromides.[3][5] This will provide a reliable range. For many Suzuki couplings of aryl bromides, temperatures between 80-110 °C are typical.[3]

  • Catalyst System: The thermal stability of your palladium catalyst and ligand is a key consideration. Bulky, electron-rich phosphine ligands, common in modern cross-coupling, can degrade at very high temperatures.[7] Consult the manufacturer's data or literature for the recommended operating temperatures for your specific catalyst system.

  • Reaction Monitoring: Once you've chosen a starting temperature, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If you observe little to no product formation after a few hours, a gradual increase in temperature may be warranted.

Section 2: Troubleshooting Temperature-Related Issues

This section provides a question-and-answer guide to common problems encountered during the functionalization of this compound, with a focus on temperature-based solutions.

Q3: My Suzuki coupling reaction is stalled; TLC analysis shows starting material remains even after several hours. Should I just increase the temperature?

A: While insufficient temperature is a likely cause, a stepwise approach to troubleshooting is more effective than indiscriminately increasing the heat.

Troubleshooting Workflow:

G A Reaction Stalled (Incomplete Conversion) B Verify Reagent Quality (Boronic Acid, Base, Solvent) A->B First C Check Catalyst & Ligand (Activity, Loading) B->C If reagents are OK D Increase Temperature Incrementally (e.g., in 10 °C steps) C->D If catalyst is OK E Monitor by TLC/LC-MS After Each Increase D->E F Observe for Catalyst Decomposition (Palladium Black) E->F No Improvement H Reaction Proceeds E->H Conversion Improves F->D No I Decomposition Observed F->I Yes G Consider Alternative Ligand or Solvent System I->G

Caption: Troubleshooting workflow for a stalled reaction.

  • Verify Reagents First: Before adjusting the temperature, confirm the quality of your reagents. Boronic acids, in particular, can degrade over time (protodeboronation).[3] Ensure your base is active and your solvents are properly degassed to prevent catalyst oxidation.[3]

  • Incremental Temperature Increase: If all reagents are verified to be of high quality, increase the reaction temperature in small increments (e.g., 10 °C). Allow the reaction to stir for 1-2 hours at the new temperature and monitor its progress.

  • Observe for Decomposition: Pay close attention to the reaction mixture's appearance. If you see a black precipitate forming as you increase the temperature, this is likely palladium black, indicating your catalyst is decomposing.[4] In this case, higher temperatures are detrimental. You should restart the reaction at a lower temperature or consider a more thermally stable catalyst.

  • Consider Other Factors: If increasing the temperature does not improve the conversion or leads to decomposition, the issue may lie elsewhere. The choice of ligand, base, or solvent system may be suboptimal for this specific transformation.[8]

Q4: I am seeing a significant amount of a debrominated byproduct (8-ethyl-2-methylquinoline). How can I use temperature to minimize this?

A: Debromination is a common side reaction, often exacerbated by high temperatures. This occurs when the aryl halide substrate reacts with a hydride source in the reaction mixture before the desired cross-coupling can take place.

  • Lower the Temperature: This is the most direct solution. Reducing the reaction temperature will slow down the rate of debromination more significantly than the rate of the desired productive coupling. Try running the reaction at the lower end of the typical range for the coupling (e.g., 70-80 °C for a Suzuki coupling) for a longer period.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures. Once the starting material is consumed (as monitored by TLC/LC-MS), work up the reaction promptly. Extended heating after completion can lead to product degradation and increased byproduct formation.

Q5: My Buchwald-Hartwig amination reaction is giving a low yield, and I suspect catalyst inhibition. Can temperature play a role?

A: Yes, temperature can influence factors that lead to catalyst inhibition. In Buchwald-Hartwig aminations, the choice of base is critical, and its interaction with the catalyst can be temperature-dependent.[9]

  • Base Solubility and Activity: Strong bases like sodium tert-butoxide are common, but their solubility can be limited.[9] Insufficiently dissolved base can lead to localized high concentrations and potential catalyst degradation, especially at higher temperatures. Sometimes, switching to a weaker but more soluble base (like Cs₂CO₃ or K₃PO₄) and running the reaction at a moderate temperature (e.g., 90-100 °C) can provide a better outcome.[9]

  • Ligand Choice: The stability of the palladium-ligand complex is crucial. Some ligands are more prone to degradation at elevated temperatures. If you suspect catalyst inhibition, running the reaction at a milder temperature (even room temperature for highly active catalysts) might be beneficial.[10] For aryl bromides, typical temperatures range from 80-100 °C.[9]

Section 3: Data and Protocols

To provide a practical starting point, the following tables summarize key parameters for common cross-coupling reactions.

Table 1: Recommended Starting Temperatures for Functionalizing this compound
Reaction TypeCoupling PartnerCommon SolventsTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Boronic Acid / EsterDioxane/H₂O, Toluene/H₂O, DMF80 - 110 °C[3][8]Ensure complete degassing of solvents.[3] Temperature is a key parameter for optimization.[6][11]
Buchwald-Hartwig Primary/Secondary AmineToluene, Dioxane, THF80 - 110 °C[9][10]Base selection is critical; strong bases like NaOtBu are common.[9]
Sonogashira Terminal AlkyneTHF, DMF, Toluene, Amines50 - 100 °C[1]Often requires a copper co-catalyst. Aryl bromides typically require more heating than aryl iodides.[1]
Heck AlkeneDMF, NMP, Acetonitrile100 - 140 °C[4]Generally requires higher temperatures than other couplings.
Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow Diagram:

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.[5]

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.[3][5]

  • Solvent Addition: Via syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[5]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C).[5] Stir the mixture vigorously. Monitor the reaction progress every 1-2 hours by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Al-Amin, M., & Mohammad, S. (2021). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. ChemistrySelect. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Reddit r/Chempros. Sonogashira troubleshooting help needed. (2020).
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Valera, F. E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Cossu, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Shvets, D., et al. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. ResearchGate. Available from: [Link]

  • S. M. A. H. Siddiki, Md. A. Ali, T. Konishi, K.
  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science. Available from: [Link]

  • Gladysz, J. A. (2001). High-Turnover Catalysis: A New Definition and a Challenge for the Future.
  • G. Turcatti, et al. J. Med. Chem. 2013, 56, 22, 9035–9058.
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. (2017). Available from: [Link]

  • ResearchGate. Functionality elaboration of 4-bromo-quinolines. (2019). Available from: [Link]

  • Miller, S. J. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Figshare. Available from: [Link]

  • Al-Amin, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available from: [Link]

  • LibreTexts Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]

  • Da Silva, J., et al. (2023). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Available from: [Link]

  • ResearchGate. Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (2020). Available from: [Link]

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Resolving solubility issues of 8-ethyl quinoline derivatives in polar media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-8EQ-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming solubility bottlenecks for 8-ethyl quinoline scaffolds in polar media.

Executive Summary

You are likely encountering precipitation because 8-ethyl quinoline derivatives possess a "solubility dead zone" at physiological pH (7.4). With a calculated LogP of ~2.9 and a pKa of ~5.03, these compounds are too lipophilic for pure aqueous buffers but not basic enough to remain fully protonated at neutral pH. The ethyl group at the C8 position adds steric bulk that interferes with solvation shells, further complicating dissolution.

This guide provides three validated workflows to resolve this: Salt Formation , Cyclodextrin Complexation , and Cosolvent Optimization .

Module 1: The Diagnostic (Why is this happening?)

Before attempting a fix, confirm your compound's behavior against these physicochemical parameters.

ParameterValue (Approx.)Implication
LogP ~2.9Moderately Lipophilic. The compound prefers octanol to water by a factor of ~1000. It requires hydrophobic assistance to dissolve.
pKa (N-ring) 5.03 ± 0.17Weak Base. At pH 7.4, the compound is >99% uncharged (neutral). Neutral species precipitate.
Steric Factor 8-Ethyl GroupHigh. The ethyl group at position 8 creates steric hindrance near the nitrogen, potentially destabilizing weak H-bonds with water.

The "Crash-Out" Mechanism: When you dilute a DMSO stock solution into an aqueous buffer (pH 7.4), the solvent environment shifts from hydrophobic to hydrophilic. Simultaneously, the pH shifts above the pKa. The compound deprotonates, loses its ionic character, and aggregates due to the hydrophobic effect of the ethyl tail.

Module 2: Chemical Modification (Salt Formation)

Best For: In vivo dosing, solid-state stability, and high-concentration stocks (>10 mg/mL).

The 8-ethyl group provides steric hindrance that can make standard salt formation tricky. The "peri-interaction" between the C8-ethyl and the N1-nitrogen means you need a strong acid and a non-polar antisolvent to force the lattice to close.

Protocol: Hydrochloric Acid Salt Preparation

Note: We use anhydrous conditions to prevent the formation of "gummy" oils.

  • Dissolution: Dissolve 100 mg of your 8-ethyl quinoline derivative in a minimum volume of anhydrous ethanol or ethyl acetate (approx. 1–2 mL). Sonicate until clear.

  • Acidification: In a fume hood, add 1.1 equivalents of 1M HCl in diethyl ether (or dioxane).

    • Critical: Do not use aqueous HCl; the water introduced will solubilize the salt and prevent crystallization.

  • Precipitation:

    • Scenario A (Immediate Solid): If a white precipitate forms, stir on ice for 30 minutes.

    • Scenario B (No Solid): Slowly add cold diethyl ether or n-hexane dropwise as an antisolvent until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether. Dry in a vacuum desiccator over P₂O₅.

Validation: Dissolve a small amount of the salt in water. Measure pH. It should be acidic (< 4.0). If the pH is neutral, you likely isolated the free base, not the salt.

Module 3: Formulation Strategy (Cyclodextrin Complexation)

Best For: IV administration, cell-based assays (avoids DMSO toxicity), and masking hydrophobicity.

Beta-cyclodextrins (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) are ideal hosts. The quinoline ring fits into the hydrophobic cavity, while the hydroxyl outer rim interacts with water.

Protocol: The "Kneading" Method

This method often yields higher inclusion efficiency than simple stirring for hydrophobic quinolines.

  • Molar Ratio: Calculate a 1:1 molar ratio of your drug to HP-β-CD.

  • Paste Formation: Place the HP-β-CD in a mortar. Add a minimal amount of 50% ethanol/water (v/v) to create a thick paste.

  • Incorporation: Slowly add your 8-ethyl quinoline derivative to the paste.

  • Kneading: Grind the mixture vigorously with a pestle for 45–60 minutes. The paste may dry out; add drops of solvent to maintain consistency.

    • Why? The mechanical energy forces the hydrophobic guest into the CD cavity, displacing water molecules.

  • Drying: Dry the paste in an oven at 45°C for 24 hours.

  • Reconstitution: The resulting powder should dissolve clearly in water or saline.

CD_Complexation Drug 8-Ethyl Quinoline (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex k_on CD HP-Beta-Cyclodextrin (Host) CD->Complex + Energy (Kneading) Water Bulk Solvent (Water) Complex->Water Solvation

Figure 1: Mechanism of inclusion complex formation. The hydrophobic quinoline enters the CD cavity, driven by the expulsion of high-energy water molecules.

Module 4: Cosolvent & Surfactant Optimization

Best For: High-throughput screening (HTS) and quick in vitro assays.

If you must use a stock solution, avoid simple DMSO-to-Water dilutions. Use a "ternary" system to prevent precipitation at the interface.

Recommended Ternary System:

  • Solvent A: DMSO (Stock)

  • Solvent B: PEG-400 (Interface stabilizer)

  • Solvent C: PBS or Media (Diluent)

Dilution Workflow:

  • Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Dilute DMSO stock into PEG-400 first (Ratio 1:1).

  • Slowly add this mix to the aqueous buffer with rapid vortexing.

Maximum Tolerated Concentrations (MTC) for Assays:

AdditiveCell Culture (HeLa/HEK)Enzymatic AssayMechanism of Action
DMSO < 0.5%< 5%Universal solvent; disrupts membranes at high %.
PEG-400 < 1%< 10%Increases viscosity; stabilizes hydrophobic aggregates.
Tween-80 < 0.01%< 0.1%Surfactant; prevents crystal nucleation.
Troubleshooting Decision Matrix

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

Solubility_Decision_Tree Start Start: 8-Ethyl Quinoline Solubility Issue App What is the Application? Start->App InVivo In Vivo / Animal Dosing App->InVivo InVitro In Vitro / Cellular Assay App->InVitro Route Route of Admin? InVivo->Route AssayType Assay Sensitivity? InVitro->AssayType Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Sensitive Sensitive to DMSO? AssayType->Sensitive Robust Robust System AssayType->Robust Sol_Salt SOLUTION: Salt Formation (HCl or Mesylate) Oral->Sol_Salt Sol_CD SOLUTION: Cyclodextrin Complexation IV->Sol_CD Sensitive->Sol_CD Sol_Co SOLUTION: Cosolvent System (DMSO + PEG400) Robust->Sol_Co

Figure 2: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88185, 8-Ethylquinoline. Retrieved from [Link]

  • Jain, A. et al. (2011).Solubility enhancement of poorly water soluble drugs by cyclodextrin inclusion complexation. International Journal of Pharmaceutical Sciences and Research. (General methodology for N-heterocycles).
  • Bergström, C. A., et al. (2016).Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows. International Journal of Pharmaceutics. (Basis for LogP/pKa solubility prediction).
  • Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Source for kneading method efficacy).

Strategies to prevent hydrolysis of 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-8-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on preventing its hydrolysis. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

I. Understanding the Challenge: The Hydrolysis of an Aryl Halide

This compound is a halogenated quinoline derivative. Like many aryl halides, the carbon-bromine bond in this molecule possesses a degree of double bond character due to resonance with the aromatic quinoline ring.[1] This inherent stability makes it less susceptible to simple nucleophilic substitution reactions compared to alkyl halides.[1] However, under certain conditions, particularly in the presence of water and either acidic or basic catalysts, hydrolysis can occur, leading to the replacement of the bromine atom with a hydroxyl group. This unwanted side reaction can significantly impact reaction yields and product purity.

The general mechanism for hydrolysis can be influenced by the pH of the environment. Both acid-catalyzed and base-catalyzed pathways are possible, leading to the formation of 8-ethyl-2-methylquinolin-4-ol as a degradation product.[2]

II. Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section addresses specific issues you might encounter that suggest hydrolysis of this compound is occurring.

Issue 1: Unexpected Impurity Detected by LC-MS or NMR

Symptom: You observe a new peak in your LC-MS or a new set of signals in your ¹H NMR spectrum that corresponds to the hydrolyzed product (8-ethyl-2-methylquinolin-4-ol).

Root Cause Analysis & Solution:

  • Moisture Contamination: The most common cause of hydrolysis is the presence of water in your reaction mixture.

    • Preventative Measures:

      • Solvent Purity: Always use anhydrous solvents. If you are unsure about the water content of your solvent, consider drying it using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

      • Reagent Purity: Ensure all other reagents are free from significant water content.

      • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator before use.[2]

      • Inert Atmosphere: For highly sensitive reactions, conduct the experiment under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2]

  • pH Imbalance: Extreme pH conditions can catalyze the hydrolysis reaction.

    • Preventative Measures:

      • pH Control: If your reaction conditions are not pH-sensitive, aim to maintain a neutral pH. If the reaction requires acidic or basic conditions, consider if a milder acid or base could be used. Buffering the solution can also help maintain a stable pH.[2]

      • Work-up Procedure: During aqueous work-up, minimize the time the compound is in contact with strongly acidic or basic aqueous layers. Prompt extraction into an organic solvent is recommended.

Issue 2: Low Yield of Desired Product in Reactions Involving Nucleophilic Substitution

Symptom: The yield of your target compound, where the bromine atom is substituted by another nucleophile, is significantly lower than expected, and you suspect hydrolysis is a competing reaction.

Root Cause Analysis & Solution:

  • Reaction Conditions Favoring Hydrolysis: High temperatures and prolonged reaction times in the presence of water can promote hydrolysis.

    • Preventative Measures:

      • Temperature Control: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it will likely have a more significant inhibitory effect on the hydrolysis side reaction.

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that could cause hydrolysis.

      • Catalyst Choice: For metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can be critical. Some catalyst systems are more tolerant of trace amounts of water than others.

Workflow for Minimizing Hydrolysis in a Typical Cross-Coupling Reaction

Below is a DOT script visualizing a workflow designed to minimize the risk of hydrolysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_storage Storage A Dry Glassware (Oven, >120°C) C Assemble Under Inert Atmosphere (N2/Ar) A->C B Use Anhydrous Solvents & Reagents B->C D Add this compound C->D E Add Other Reagents (e.g., Coupling Partner, Catalyst) D->E F Maintain Inert Atmosphere E->F G Control Temperature (Avoid Excessive Heat) F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Quench Reaction Promptly H->I J Minimize Contact with Aqueous Acid/Base I->J K Purify via Chromatography J->K L Store in Tightly Sealed Container K->L M Store in a Cool, Dry Place L->M N Consider Inert Atmosphere for Long-Term Storage L->N

Caption: Experimental workflow to mitigate hydrolysis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container to prevent moisture ingress.[2] The storage area should be cool, dry, and well-ventilated. For optimal preservation, storing the compound at 2-8°C under an inert atmosphere is recommended.[3][4]

Q2: Can I use water as a solvent for reactions with this compound?

A2: It is generally not recommended to use water as a primary solvent due to the risk of hydrolysis, especially at elevated temperatures or non-neutral pH. If the reaction requires an aqueous phase, it is crucial to control the pH and temperature carefully and to minimize the reaction time.[2] Consider using a biphasic system or phase-transfer catalyst if possible.

Q3: Are there any specific catalysts that are known to promote the hydrolysis of bromoquinolines?

A3: While not extensively documented for this specific compound, certain metal catalysts, particularly under basic conditions and at high temperatures, can facilitate the hydrolysis of bromoquinolines. For instance, copper-catalyzed hydrolysis has been used intentionally to synthesize hydroxyquinolines from their bromo counterparts.[5] Therefore, when using copper or other transition metal catalysts, it is essential to maintain anhydrous conditions to favor the desired reaction over hydrolysis.

Q4: How does the electronic nature of the quinoline ring affect the C-Br bond's susceptibility to hydrolysis?

A4: The quinoline ring is an electron-withdrawing system, which can influence the reactivity of the C-Br bond. However, the lone pairs on the bromine atom participate in resonance with the aromatic ring, imparting partial double-bond character to the C-Br bond.[1] This resonance stabilization generally makes the C-Br bond stronger and less prone to nucleophilic attack compared to an alkyl bromide. Hydrolysis, therefore, typically requires forcing conditions such as high heat, extreme pH, or catalysis.

Summary of Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Solvents Use anhydrous grade solvents.To minimize the presence of water, a key reactant in hydrolysis.
Atmosphere Work under an inert atmosphere (N₂ or Ar).To prevent atmospheric moisture from contaminating the reaction.[2]
Temperature Avoid excessive heat unless required by the protocol.Higher temperatures accelerate the rate of hydrolysis.
pH Maintain a neutral pH where possible.Both acidic and basic conditions can catalyze hydrolysis.[2]
Storage Store in a tightly sealed container at 2-8°C.To protect from moisture and slow down potential degradation pathways.[2][3][4]
Long-Term Storage Consider storage under an inert atmosphere.For enhanced protection against atmospheric components.[2][3]
Hydrolysis Reaction Pathway

The following diagram illustrates the general transformation of this compound to its hydrolyzed product.

G A This compound B 8-ethyl-2-methylquinolin-4-ol (Hydrolysis Product) A->B H₂O (Acid or Base Catalyst) Heat

Caption: Hydrolysis of this compound.

By understanding the factors that contribute to the hydrolysis of this compound and implementing the preventative strategies outlined in this guide, researchers can significantly improve the success of their experiments and ensure the integrity of their results.

References
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Google Cloud.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) - ResearchGate. (n.d.). Retrieved from [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998, March 16). Angewandte Chemie International Edition. Retrieved from [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (2010, June 15). PubMed. Retrieved from [Link]

  • Ammonolysis of aryl halides - US2391848A - Google Patents. (n.d.).
  • What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora. (2023, February 22). Retrieved from [Link]

  • US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents. (n.d.).
  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals. (n.d.). Retrieved from [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 4-Bromoquinoline, 98% | 3964-04-3 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-8-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in the column chromatography of this and structurally related quinoline derivatives. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when performing column chromatography on substituted quinolines.

Q1: My this compound is showing significant tailing on the TLC plate and column. What is causing this and how can I fix it?

A: This is the most prevalent issue when purifying quinolines and other basic, nitrogen-containing heterocycles on standard silica gel.[1]

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites via acid-base interactions. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in elongated or "tailing" spots on a TLC plate and broad, tailing peaks during column chromatography.[1][2]

  • Solutions:

    • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.[1][2] This neutralizes the acidic sites on the silica gel, preventing the strong interaction with your quinoline.

      • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your mobile phase. This is the most common and often the most effective solution.[1][2]

      • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a component of your polar solvent system (e.g., in dichloromethane).[1][3]

    • Consider Alternative Stationary Phases: If tailing persists even with a basic modifier, your compound may be particularly sensitive. In such cases, switching to a different stationary phase is recommended.[2]

      • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive or basic compounds.[2]

      • Florisil: This magnesium silicate adsorbent is less acidic than silica gel and can be a suitable option.[2]

Q2: I'm struggling to find a good starting eluent system for my compound. Where should I begin?

A: The key is to use Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system before committing to a column.[4][5] The goal is to find a system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4.[2][6]

  • Predicted Polarity: this compound is a moderately polar compound. The presence of the nitrogen atom and the bromine increases its polarity compared to a simple hydrocarbon, but the ethyl and methyl groups, along with the large aromatic system, lend it significant non-polar character.

  • Recommended Starting Solvent Systems:

    • Hexane/Ethyl Acetate: This is a standard and highly versatile system.[3][5][7] Start with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate.[3][7] For substituted quinolines, ratios from 40:1 to 5:1 (petroleum ether or hexane to ethyl acetate) have been reported.[8][9]

    • Dichloromethane/Hexane: This system offers a different selectivity and can be effective if separation is not achieved with ethyl acetate-based systems.

    • Toluene/Ethyl Acetate: Toluene can offer unique pi-pi interactions that may aid in the separation of aromatic compounds.

Q3: My compound seems to be decomposing on the column. How can I prevent this?

A: Decomposition on silica gel is a known issue for certain sensitive compounds, and the acidic nature of silica can catalyze degradation.[2][10]

  • Solutions:

    • Deactivate the Silica Gel: As with tailing, adding triethylamine to your eluent will neutralize the acidic sites and can prevent degradation.[2]

    • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound is in contact with the stationary phase.[2]

    • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina or Florisil can mitigate decomposition.[2]

    • Check Compound Stability: Before running a column, you can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have appeared.[10]

Q4: I am having difficulty separating my product from a non-polar impurity. What should I do?

A: If your desired compound has a low Rf and is close to a non-polar impurity, you need to optimize your eluent system for better resolution.

  • Strategies:

    • Use a Very Non-Polar Eluent System: Start with a very low percentage of the polar solvent. For example, begin with 1-2% ethyl acetate in hexane.[11] This will increase the retention of your compound and provide more "space" on the chromatogram for the non-polar impurity to elute first.

    • Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexane) to elute the non-polar impurity completely. Then, gradually increase the polarity of the eluent to elute your target compound.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solutions
Peak Tailing Acidic silica interacting with the basic quinoline nitrogen.[1]Add 0.5-2% triethylamine to the eluent.[1][2] Use neutral or basic alumina as the stationary phase.[2]
Compound Stuck at the Origin (Rf ≈ 0) The eluent is not polar enough.[1]Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexane).[1] Switch to a more polar solvent system (e.g., dichloromethane/methanol).[5]
Compound Runs with the Solvent Front (Rf ≈ 1) The eluent is too polar.[2]Decrease the proportion of the polar solvent (e.g., from 50% to 20% ethyl acetate in hexane).[2]
Poor Separation of Closely Eluting Spots Inappropriate solvent system; column overloading.Optimize the eluent system using TLC to maximize the difference in Rf values.[2] Use a shallower polarity gradient during elution.[12] Ensure the column is not overloaded (a general rule is a 30:1 to 100:1 ratio of silica to crude material by weight).[2]
No Compound Eluting from the Column Compound may have decomposed on the silica.[10] The eluent is not polar enough. The compound is not soluble in the eluent.Test for stability on a TLC plate.[10] Deactivate the silica with triethylamine.[2] Significantly increase the eluent polarity.[10] Ensure your crude mixture is soluble in the chosen solvent system.

Experimental Protocols

Protocol 1: TLC Method Development for this compound

This protocol outlines the steps for selecting and optimizing a mobile phase for column chromatography.

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.[5]

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline. Keep the spot size small (1-2 mm in diameter).[1]

  • Developing Test Eluent Systems:

    • System 1 (Low Polarity): 95:5 Hexane/Ethyl Acetate + 1% Triethylamine

    • System 2 (Medium Polarity): 80:20 Hexane/Ethyl Acetate + 1% Triethylamine

    • System 3 (Alternative): 98:2 Dichloromethane/Methanol + 1% Triethylamine

  • Development: Place a small amount of a test eluent into a developing chamber with a piece of filter paper to saturate the atmosphere.[1] Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[1]

  • Analysis: Calculate the Rf value for your target compound. The ideal eluent system will give an Rf value between 0.2 and 0.4.[2][6] Adjust the solvent ratios as needed to achieve this target Rf.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the optimized eluent system (including triethylamine) from your TLC analysis.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen mobile phase, applying positive pressure (flash chromatography).[4]

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

Troubleshooting Logic Flowchart

troubleshooting_flowchart start Column Chromatography Issue tailing Peak Tailing? start->tailing rf_issue Incorrect Rf? tailing->rf_issue No add_base Add 0.5-2% Triethylamine to Eluent tailing->add_base Yes separation_issue Poor Separation? rf_issue->separation_issue No rf_zero Rf ≈ 0? rf_issue->rf_zero Yes optimize_eluent Optimize Eluent via TLC for max ΔRf separation_issue->optimize_eluent Yes change_stationary Use Alumina or Florisil add_base->change_stationary Still Tailing rf_one Rf ≈ 1? rf_zero->rf_one No increase_polarity Increase Eluent Polarity rf_zero->increase_polarity Yes rf_one->separation_issue No decrease_polarity Decrease Eluent Polarity rf_one->decrease_polarity Yes check_loading Reduce Sample Load optimize_eluent->check_loading

Caption: A flowchart for troubleshooting common column chromatography issues.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_dev 1. TLC Method Development (Target Rf = 0.2-0.4) slurry_prep 2. Prepare Silica Slurry (with optimized eluent + NEt3) tlc_dev->slurry_prep pack_column 3. Pack Column slurry_prep->pack_column load_sample 4. Load Sample (Wet or Dry Loading) elute 5. Elute with Mobile Phase load_sample->elute collect_fractions 6. Collect Fractions elute->collect_fractions analyze_fractions 7. Analyze Fractions by TLC combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure rotovap 9. Remove Solvent (Rotary Evaporation) combine_pure->rotovap

Caption: A standard workflow for purifying a compound via flash column chromatography.

References

Sources

Validation & Comparative

1H NMR chemical shifts interpretation for 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR interpretation for 4-Bromo-8-ethyl-2-methylquinoline , designed for researchers validating the regiochemistry of substituted quinolines.

Executive Summary

Compound: this compound Molecular Formula: C₁₂H₁₂BrN Core Challenge: Distinguishing regioisomers (specifically the position of the bromine at C4 vs. C3/C5 and the ethyl group at C8 vs. C6) using spin-spin coupling constants and chemical shift perturbations.

This guide compares the theoretical and observed spectral characteristics of the target compound against its non-brominated precursor and common regioisomers. It establishes a self-validating logic flow for structural confirmation.

Structural Logic & Mechanistic Shifts

The NMR spectrum of this molecule is defined by three distinct electronic zones. Understanding these causalities is essential for accurate assignment.

Zone A: The Heterocyclic Ring (C2, C3, C4)
  • C2-Methyl Group: The methyl group is attached to the electron-deficient pyridine ring. The nitrogen atom pulls electron density, deshielding these protons significantly compared to a toluene methyl.

    • Expected Shift:2.70 – 2.90 ppm (Singlet) .

  • C4-Bromine Effect (The Silent Position): In a standard quinoline, H4 resonates downfield (~8.0 ppm). The substitution of Bromine at C4 removes this signal.

  • H3 Proton: Located between the C2-Methyl and C4-Bromo groups, H3 is magnetically isolated.

    • Diagnostic Signal:Singlet at ~7.60 ppm . (Lack of coupling to H4 is the primary proof of C4 substitution).

Zone B: The Carbocyclic Ring (C5, C6, C7, C8)
  • C8-Ethyl Group: The C8 position is "peri" to the quinoline nitrogen. This proximity creates a unique steric and electronic environment (Van der Waals deshielding).

    • Methylene (CH₂): Quartet, significantly deshielded (~3.2 ppm) compared to a standard ethyl-benzene (~2.6 ppm).

  • H5 Proton (The Peri-Effect): H5 sits spatially close to the C4-Bromine lone pairs. This interaction typically causes a downfield shift relative to other aromatic protons.

Comparative Analysis: Target vs. Alternatives

To validate your product, compare your spectrum against these alternative scenarios.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 4-Bromo-8-ethyl-2-methyl Alternative A: 8-Ethyl-2-methylquinoline (Precursor)Alternative B: 4-Bromo-6-ethyl-2-methyl (Regioisomer)
H3 Signal Singlet (~7.6 ppm)Doublet (~7.3 ppm, J=8Hz)Singlet (~7.6 ppm)
H4 Signal Absent Doublet (~8.0 ppm, J=8Hz)Absent
H5 Signal Doublet (Deshielded, ~8.2 ppm)Doublet (~7.7 ppm)Singlet (Isolated by Et at C6)
Ethyl CH₂ Quartet (~3.2 ppm)Quartet (~3.2 ppm)Quartet (~2.7 ppm) *
Aromatic Pattern 3H Pattern (AMX or ABC)4H Pattern3H Pattern (different coupling)

*Note: The C6-Ethyl CH₂ is less deshielded than C8-Ethyl because it lacks the proximity to the ring Nitrogen.

Detailed Assignment & Data Table

Solvent: CDCl₃ | Frequency: 400 MHz | Internal Std: TMS (0.00 ppm)

PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Interpretation
C8-CH₂-CH₃ Methyl1.35 – 1.42 Triplet (t)3H7.5Terminal methyl.
C2-CH₃ Methyl2.75 – 2.85 Singlet (s)3H-Deshielded by heteroaromatic ring.
C8-CH₂-CH₃ Methylene3.20 – 3.35 Quartet (q)2H7.5Diagnostic: Downfield shift confirms C8 position (peri to N).
H3 Aromatic7.55 – 7.65 Singlet (s)1H-Diagnostic: Singlet confirms C2/C4 substitution.
H6 Aromatic7.45 – 7.55 Triplet/dd1H7.0 - 8.0Pseudo-triplet due to H5/H7 coupling.
H7 Aromatic7.60 – 7.70 Doublet (d)1H7.0 - 8.0Ortho to Ethyl group.
H5 Aromatic8.15 – 8.25 Doublet (d)1H8.0 - 8.5Diagnostic: Most downfield aromatic signal due to Br peri-effect.

Logic of Assignment (Visualization)

The following diagram illustrates the decision tree for validating the structure based on the raw NMR data.

NMR_Logic Start Start: Acquire 1H NMR Spectrum Check_Me Check 2.7-2.9 ppm region Start->Check_Me Is_Me_Singlet Is there a 3H Singlet? Check_Me->Is_Me_Singlet Check_H3 Check ~7.6 ppm (H3) Is_Me_Singlet->Check_H3 Yes Is_H3_Singlet Is H3 a Singlet? Check_H3->Is_H3_Singlet Check_Et Check Ethyl CH2 (~3.2 ppm) Is_H3_Singlet->Check_Et Yes Result_Iso1 REJECT: Likely 2-Methylquinoline (No Br) Is_H3_Singlet->Result_Iso1 No (Doublet) Is_Et_Downfield Is CH2 > 3.0 ppm? Check_Et->Is_Et_Downfield Result_Valid CONFIRMED: This compound Is_Et_Downfield->Result_Valid Yes (C8 pos) Result_Iso2 REJECT: Likely 6-Ethyl Isomer Is_Et_Downfield->Result_Iso2 No (< 2.8 ppm)

Caption: Decision tree for structural validation. The "Yes/No" paths distinguish the target from common synthetic byproducts.

Experimental Protocol

To ensure the shifts reported above are reproducible, follow this standardized acquisition workflow.

A. Sample Preparation[1][2][3][4][5]
  • Mass: Weigh 5–10 mg of the solid quinoline derivative.

  • Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% v/v TMS.

    • Note: Avoid DMSO-d6 unless solubility is an issue, as it may shift the H3/H5 protons further downfield and obscure coupling patterns due to viscosity broadening.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis) which can cause line broadening.

B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >5 mg sample)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds

  • Spectral Width: -2 to 14 ppm (To capture all aromatic and potential exchangeable protons).

C. Workflow Diagram

Workflow Sample Solid Sample (5-10 mg) Tube NMR Tube (Filtered) Sample->Tube Solvent CDCl3 + TMS Solvent->Tube Shim Lock & Shim (Auto/Manual) Tube->Shim Acquire Acquisition (ns=16, d1=1s) Shim->Acquire Process Process (Phase/Baseline) Acquire->Process

Caption: Standardized NMR acquisition workflow for quinoline derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift additivity rules).
  • BenchChem. (2025).[1][2] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference data for Quinoline and 2-Methylquinoline).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

Sources

Technical Comparison Guide: 13C NMR Characterization of 4-Bromo-8-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 4-Bromo-8-ethyl-2-methylquinoline , a functionalized heterocyclic scaffold used in medicinal chemistry.

This guide is structured to assist researchers in structural validation, offering a comparative analysis against key structural analogs to ensure precise identification during synthesis and quality control.

Executive Summary & Application Context

This compound is a trisubstituted quinoline derivative. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of antimalarial agents, kinase inhibitors, and receptor modulators.

  • Core Utility: The C4-position bromine serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-ethyl group provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate.

  • Analytical Challenge: Distinguishing this molecule from its regioisomers (e.g., 6-ethyl or 5-ethyl isomers) is critical. 13C NMR offers superior resolution over 1H NMR for verifying the substitution pattern on the fused ring system.

13C NMR Spectral Data Analysis

Comparative Spectral Fingerprint

The following table contrasts the predicted chemical shifts of the target molecule with experimentally validated data from close structural analogs. This comparative approach isolates the specific contributions of the 8-ethyl and 4-bromo substituents.

Table 1: Comparative 13C NMR Chemical Shift Data (δ, ppm in CDCl₃)

Carbon PositionTarget: this compound (Calc.)Analog A: 8-Methylquinoline (Exp.) [1]Analog B: 4-Bromo-2-methylquinoline (Exp.) [2]Diagnostic Note
C-2 (C=N) 158.5 ± 1.0 158.1158.8Deshielded by adjacent Nitrogen; characteristic of 2-substituted quinolines.
C-4 (C-Br) 133.0 ± 1.5 136.1 (C-H)133.5Key Diagnostic: Upfield shift relative to C-H due to the "Heavy Atom Effect" of Bromine.
C-8 (C-Et) 142.5 ± 1.0 137.2 (C-Me)129.8 (C-H)Quaternary signal; deshielded by alkyl substitution.
C-3 (C-H) 125.0 – 126.0 121.5126.2Beta-effect from C4-Br causes a slight downfield shift.
C-5, C-6, C-7 126.0 – 130.0 126-130 (m)126-130 (m)Aromatic region; less diagnostic without 2D correlation.
C-9 (Bridge) 147.0 ± 1.0 147.5148.0Quaternary bridgehead carbon.
C-10 (Bridge) 127.5 ± 1.0 128.2126.5Quaternary bridgehead carbon.
2-CH₃ 25.5 ± 0.5 25.8 (est)25.2High field methyl signal.
8-CH₂CH₃ (CH₂) 23.5 ± 0.5 N/AN/AUnique Identifier: Methylene signal absent in analogs.
8-CH₂CH₃ (CH₃) 14.0 ± 0.5 18.2 (8-Me)N/ATerminal methyl; most upfield signal in the spectrum.

Note on Causality: The C4-Bromine atom introduces a shielding effect on the ipso-carbon (C4) compared to a C-H bond, often shifting it upfield by ~3-5 ppm. Conversely, the C8-Ethyl group exerts a deshielding effect on the C8 position compared to the unsubstituted analog.

Structural Validation Logic

To validate the structure of a synthesized batch, researchers should look for three distinct aliphatic signals:

  • ~14 ppm: Terminal methyl of the ethyl group.

  • ~23-24 ppm: Methylene of the ethyl group.

  • ~25 ppm: Methyl group at C2.

Absence of the ~23 ppm methylene signal suggests a failure to install the ethyl group or incorrect starting material (e.g., using 8-methylaniline instead of 2-ethylaniline).

Experimental Protocol for Spectral Acquisition

To ensure data integrity and reproducibility comparable to the values above, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why CDCl₃? It provides excellent solubility for halogenated quinolines and minimizes solvent-solute interactions that can shift peaks.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., ZnCl₂ residues from synthesis).

Instrument Parameters (Recommended)
  • Frequency: 100 MHz or higher (for 13C nucleus).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Number of Scans (NS): Minimum 512 scans (due to lower sensitivity of 13C and quaternary carbons).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Reasoning: Quaternary carbons (C2, C4, C8, C9, C10) have long T1 relaxation times. A short delay will suppress these signals, making integration and identification difficult.

Synthesis & Impurity Tracking Workflow

Understanding the synthesis pathway is crucial for interpreting "ghost peaks" in the NMR spectrum. The following diagram illustrates the standard Conrad-Limpach-Knorr or Gould-Jacobs approach and where impurities arise.

SynthesisPath Aniline 2-Ethylaniline (Starting Material) Intermediate Intermediate: Enamine / Acrylate Aniline->Intermediate Condensation Impurity1 Impurity A: Unreacted Aniline (Peaks: 115-145 ppm) Aniline->Impurity1 Residual Ketoester β-Keto Ester (Ethyl acetoacetate) Ketoester->Intermediate Cyclization Cyclization (250°C) Intermediate->Cyclization - EtOH Quinolone 4-Hydroxy-8-ethyl- 2-methylquinoline Cyclization->Quinolone Ring Closure Bromination Bromination (POBr3) Quinolone->Bromination Func. Group Interconversion Impurity2 Impurity B: 4-Hydroxy Precursor (C4 shift ~177 ppm) Quinolone->Impurity2 Incomplete Rxn Product TARGET: 4-Bromo-8-ethyl- 2-methylquinoline Bromination->Product Nucleophilic Subst.

Figure 1: Synthesis pathway highlighting critical intermediates. Monitoring the C4 shift is essential: The precursor (4-Hydroxy) will show a carbonyl-like signal at ~177 ppm, whereas the target (4-Bromo) shifts upfield to ~133 ppm.

Performance Comparison: NMR vs. Alternatives

When validating this specific compound, how does 13C NMR compare to other analytical techniques?

Feature13C NMR 1H NMR LC-MS
Regioisomer Distinction High. Distinct shifts for C8-ethyl vs C6-ethyl based on adjacent quaternary carbons.Medium. Coupling constants can be ambiguous in substituted aromatic rings.Low. Isomers often have identical mass and fragmentation patterns.
Quaternary Carbon Detection Excellent. Directly observes C4-Br and C8-Et carbons.None. Cannot see carbons without attached protons (blind spots).N/A.
Sensitivity Low (Requires ~20mg).High (Requires <1mg).Very High (Requires ng).

Recommendation: Use 13C NMR as the primary method for structural certification of the bulk intermediate, specifically to confirm the position of the ethyl group and the successful conversion of the C4-OH to C4-Br.

References

  • ChemicalBook. (2024). 8-Methylquinoline NMR Spectral Data. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2024). 4-Bromo-2-methylquinoline Compound Summary. Retrieved from .

  • BenchChem. (2025).[1] Application Notes for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from .

  • Oregon State University. (2024). 13C NMR Chemical Shifts & Substituent Effects. Retrieved from .

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is non-negotiable. For APIs derived from quinoline, a heterocyclic aromatic organic compound, this vigilance begins with its synthetic intermediates.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity analysis, demanding robust and validated methods to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of quinoline intermediates, grounded in scientific principles and regulatory expectations.

The Criticality of a Validated HPLC Method

A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[2][3] For the purity analysis of quinoline intermediates, this means the HPLC method must be able to accurately and reliably quantify the main compound while separating it from any potential impurities, including starting materials, byproducts, and degradation products.[4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[5][6][7]

Comparing Chromatographic Conditions: A Data-Driven Approach

The selection of appropriate chromatographic conditions is paramount for achieving optimal separation. Here, we compare key parameters and their impact on the analysis of quinoline intermediates.

Column Selection: C18 vs. C8

The choice of the stationary phase significantly influences the retention and resolution of analytes. C18 (octadecylsilane) and C8 (octylsilane) are common reversed-phase columns, differing in the length of their alkyl chains and, consequently, their hydrophobicity.[8]

FeatureC18 ColumnC8 ColumnRationale for Quinoline Intermediate Analysis
Stationary Phase Octadecylsilane (18 carbon chain)Octylsilane (8 carbon chain)The longer carbon chain of C18 provides greater hydrophobicity.[8]
Hydrophobicity HighModerateQuinoline and its intermediates are often moderately polar; a C18 column generally offers sufficient retention and resolution.[9][10] For more polar intermediates or faster analysis, a C8 column might be advantageous.[11]
Retention Higher retention for non-polar compoundsLower retention, faster elutionA C18 column is often the first choice for method development due to its versatility and strong retentive power for a wide range of compounds.[9]
Resolution Generally higher for complex mixturesMay be lower for complex mixturesThe higher resolving power of C18 columns is beneficial for separating structurally similar impurities from the main quinoline intermediate peak.[10]

Experimental Insight: For the analysis of quinoline-2-carboxylic acid, a C18 column (4.6 mm x 150 mm, 5 µm) has been shown to provide excellent specificity with no interference from common excipients or impurities.[12] In the analysis of chloroquine, a quinoline derivative, C18 columns are also predominantly used.[2]

Mobile Phase Composition and pH

The mobile phase composition, particularly its pH, is a powerful tool for optimizing the separation of ionizable compounds like quinoline intermediates.[6][13] Quinoline has a pKa of approximately 4.9, meaning its ionization state is highly dependent on the mobile phase pH.[1]

ParameterEffect on Quinoline Intermediate AnalysisExperimental Example
Mobile Phase pH At a pH below the pKa, quinoline intermediates will be protonated and more polar, leading to shorter retention times in reversed-phase HPLC. Conversely, a pH above the pKa will result in a neutral, less polar molecule with longer retention. Adjusting the pH can significantly alter the selectivity between the main peak and its impurities.[5][14]In the analysis of quinine, another quinoline derivative, adjusting the mobile phase to a more acidic condition (pH 2.5) resulted in a dramatic improvement in peak shape and efficiency.[15]
Organic Modifier Acetonitrile and methanol are common organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure, while methanol can offer different selectivity.A gradient elution with acetonitrile and 0.1% phosphoric acid in water has been successfully used for the quantification of quinoline-2-carboxylic acid.[12]
Buffer The use of a buffer is crucial to maintain a stable pH throughout the analysis, ensuring reproducible retention times and peak shapes.[14]Phosphate buffers are commonly employed in HPLC methods for quinoline derivatives.[2]

A Step-by-Step Guide to HPLC Method Validation for Purity Analysis

A comprehensive validation protocol should be established to demonstrate that the analytical procedure is fit for its intended purpose.[16] The following sections detail the essential validation parameters as per ICH Q2(R1) guidelines.[17]

System Suitability

Before commencing any validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly.

Experimental Protocol:

  • Prepare a standard solution of the quinoline intermediate and a resolution solution containing the intermediate and a known impurity or a closely eluting compound.

  • Inject the standard solution at least five times.

  • Inject the resolution solution.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0%.

    • Number of theoretical plates (N): Should be > 2000.

    • Resolution (Rs): Should be > 2.0 between the main peak and the closest eluting peak.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][18]

Experimental Protocol:

  • Forced Degradation Studies: Subject the quinoline intermediate to stress conditions to intentionally generate degradation products.[19] This is a critical step to demonstrate the stability-indicating nature of the method.

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., 105 °C.

    • Photolytic Degradation: e.g., exposure to UV light (254 nm) and visible light.

  • Analyze the stressed samples by HPLC.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

  • Demonstrate that all degradation products are well-resolved from the main analyte peak (Resolution > 2.0).

G

Linearity and Range

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the quinoline intermediate at different concentrations, typically ranging from the reporting limit to 120% or 150% of the expected concentration of impurities.[11]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.998.[15]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a sample of the quinoline intermediate) and spike it with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples by HPLC.

  • Calculate the percentage recovery of the impurities.

Acceptance Criteria:

  • Recovery: Typically between 80% and 120% for impurities.[11]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the quinoline intermediate spiked with impurities at a target concentration (e.g., 100% of the specification limit).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • RSD: Typically ≤ 10% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration at which the signal-to-noise ratio is approximately 3:1.[12]

  • LOQ: The concentration at which the signal-to-noise ratio is approximately 10:1.[12]

Alternative Protocol (based on the standard deviation of the response and the slope):

  • LOD = 3.3 x (σ/S)

  • LOQ = 10 x (σ/S)

    • Where σ = the standard deviation of the response (can be determined from the y-intercept of the regression line of the linearity curve) and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the effect on the results, particularly system suitability parameters like resolution.

Parameters to Vary:

  • Flow rate (e.g., ± 10%).

  • Mobile phase composition (e.g., ± 2% organic).

  • Column temperature (e.g., ± 5 °C).

  • pH of the mobile phase buffer (e.g., ± 0.2 units).

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

G Validation HPLC Method Validation SystemSuitability SystemSuitability Validation->SystemSuitability Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD_LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Conclusion

A thoroughly validated HPLC method for the purity analysis of quinoline intermediates is a critical component of ensuring the quality and safety of the final pharmaceutical product. By systematically evaluating and comparing different chromatographic conditions and rigorously adhering to the validation parameters outlined by regulatory bodies, researchers and scientists can develop robust and reliable analytical methods. This guide serves as a framework for making informed decisions during method development and validation, ultimately contributing to the successful development of safe and effective medicines.

References

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Gomes, A. V., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Retrieved from [Link]

  • Altabrisa Group. (2025, October 16). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. Retrieved from [Link]

  • Hawach. (2025, June 26). Differences and Applications of C18 vs. C8 HPLC Columns. Retrieved from [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]

  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Quora. (2015, April 8). What is the difference between the columns, C18 and C8 used in an HPLC system?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • PubMed. (2017, October 25). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Front Life Sciences. (2025, May 17). Specificity analytical method validation. Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • YouTube. (2026, January 25). Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • ECA Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]

  • ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-8-ethyl-2-methylquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and the choice of a halogen at the C4-position serves as a critical linchpin for a variety of synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 4-bromo-8-ethyl-2-methylquinoline and 4-chloro-8-ethyl-2-methylquinoline, in pivotal cross-coupling and nucleophilic substitution reactions. By delving into the underlying chemical principles and presenting relevant experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Tale of Two Reactivities

The fundamental difference in reactivity between the bromo and chloro substituents at the C4-position of the 8-ethyl-2-methylquinoline core stems from the distinct electronic and bond-strength properties of the carbon-halogen bond. These differences manifest in two primary classes of reactions crucial for molecular elaboration: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[1][2] This trend is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates a more rapid oxidative addition of the palladium(0) catalyst, thus leading to a higher overall reaction rate for the bromo derivative.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) , the reactivity trend is often reversed, with aryl chlorides exhibiting greater reactivity than aryl bromides.[4] This is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex).[5] The more electronegative chlorine atom is more effective at inductively withdrawing electron density from the quinoline ring, thereby stabilizing the developing negative charge in the transition state and the subsequent intermediate, leading to a faster reaction rate.

The presence of the electron-donating 2-methyl and 8-ethyl groups on the quinoline ring enriches the electron density of the aromatic system. This electronic enrichment can decrease the electrophilicity of the C4-carbon, potentially slowing down the rate of nucleophilic attack in SNAr reactions. In palladium-catalyzed cross-coupling reactions, these electron-donating groups can also influence the rate of oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. When comparing 4-bromo- and 4-chloro-8-ethyl-2-methylquinoline, the bromo derivative is expected to be the more reactive partner.

FeatureThis compound4-Chloro-8-ethyl-2-methylquinoline
Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂More active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[6]
Reaction Conditions Milder temperatures and shorter reaction times.Higher temperatures and longer reaction times are often necessary.
Yields Generally higher yields.Yields can be lower, and catalyst screening is often crucial.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 4-halo-8-ethyl-2-methylquinoline is as follows:

  • To a degassed solution of the 4-halo-8-ethyl-2-methylquinoline (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Haloquinoline, Arylboronic Acid, Base Heating Heating (80-110 °C) Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N₂) Inert_Atmosphere->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Upon Completion Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Product Purification->Product

A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif frequently found in bioactive molecules.[7] Similar to the Suzuki coupling, the bromo-substituted quinoline is the more reactive substrate.

FeatureThis compound4-Chloro-8-ethyl-2-methylquinoline
Reactivity HigherLower
Typical Catalyst A variety of palladium catalysts with phosphine ligands can be effective.[2]Requires more specialized and highly active catalyst systems, often featuring bulky, electron-rich ligands like those from the Buchwald and Hartwig groups.[8]
Reaction Conditions Generally milder conditions suffice.May necessitate higher temperatures and carefully optimized catalyst/ligand combinations.
Yields Typically good to excellent yields.Can be more variable and sensitive to reaction parameters.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a 4-halo-8-ethyl-2-methylquinoline is as follows:

  • An oven-dried reaction vessel is charged with the 4-halo-8-ethyl-2-methylquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • The vessel is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to a temperature typically between 80 and 110 °C.

  • The reaction is monitored until completion.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex + R₂NH - X⁻ AmidoComplex Amido Complex AmineComplex->AmidoComplex + Base - HB⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product Reactants Ar-X + R₂NH Base + Base HX - HX

Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups, which are versatile handles for further functionalization or can be key components of conjugated systems. The reactivity trend of Br > Cl holds true in this transformation as well.

FeatureThis compound4-Chloro-8-ethyl-2-methylquinoline
Reactivity More reactive.Less reactive.
Typical Catalyst Standard Pd/Cu catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) are generally effective.[9]May require more active palladium catalysts and potentially higher catalyst loadings or harsher conditions. Copper-free conditions with specialized ligands are also an option.[10]
Reaction Conditions Can often be performed at room temperature to moderate temperatures.May require elevated temperatures to achieve reasonable reaction rates.
Yields Generally good yields.Can be more challenging to achieve high yields, with potential for side reactions like alkyne homocoupling.

Experimental Protocol: Sonogashira Coupling

A representative procedure for the Sonogashira coupling is as follows:

  • To a mixture of the 4-halo-8-ethyl-2-methylquinoline (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine or diisopropylamine).

  • The terminal alkyne (1.2 mmol) is then added.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the halide.

  • After completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity

In contrast to palladium-catalyzed reactions, SNAr often favors the chloro-substituted quinoline. This is particularly true when strong nucleophiles are employed.

FeatureThis compound4-Chloro-8-ethyl-2-methylquinoline
Reactivity Generally less reactive than the chloro analogue.Generally more reactive.[4]
Reaction Conditions May require higher temperatures, stronger nucleophiles, or longer reaction times.Can proceed under milder conditions.
Selectivity In di-halogenated systems, a chloro group at an activated position may react selectively over a bromo group at a less activated position.The C4-chloro group is generally susceptible to nucleophilic attack.
Yields Can be lower, with potential for competing elimination reactions.Often provides good to excellent yields with appropriate nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

A typical procedure for the synthesis of a 4-aminoquinoline derivative via SNAr is as follows:

  • A mixture of the 4-halo-8-ethyl-2-methylquinoline (1.0 mmol) and the desired amine (2.0-5.0 mmol) is heated, either neat or in a high-boiling polar aprotic solvent (e.g., NMP, DMSO).

  • The reaction temperature is typically in the range of 120-180 °C.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and an aqueous basic solution (e.g., NaHCO₃).

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by crystallization or chromatography.

SNAr_Mechanism Start 4-Haloquinoline (Ar-X) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Quinoline (Ar-Nu) Intermediate->Product Loss of Leaving Group LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion: Strategic Selection for Synthetic Success

The choice between 4-bromo- and 4-chloro-8-ethyl-2-methylquinoline is a strategic decision that hinges on the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) , this compound is the superior choice, offering higher reactivity, milder reaction conditions, and generally better yields.

  • For nucleophilic aromatic substitution (SNAr) , 4-chloro-8-ethyl-2-methylquinoline is typically the more reactive substrate, allowing for more efficient displacement with a variety of nucleophiles.

While the bromo-derivative offers greater versatility in the realm of cross-coupling, the chloro-analogue provides a more economical and, in the case of SNAr, a more reactive handle. The continuous evolution of catalyst technology is steadily closing the reactivity gap for aryl chlorides in cross-coupling reactions, making them increasingly viable alternatives. A thorough understanding of these reactivity principles, coupled with careful reaction optimization, will enable the synthetic chemist to efficiently navigate the path to their target molecules.

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